molecular formula C9H6BrNO B2982679 3-(2-Bromofuran-3-yl)pyridine CAS No. 1227960-30-6

3-(2-Bromofuran-3-yl)pyridine

Cat. No.: B2982679
CAS No.: 1227960-30-6
M. Wt: 224.057
InChI Key: XCMNMGUMZMKHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromofuran-3-yl)pyridine is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.057. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromofuran-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromofuran-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromofuran-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMNMGUMZMKHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(OC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-Bromofuran-3-yl)pyridine CAS 1227960-30-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for 3-(2-Bromofuran-3-yl)pyridine , structured for research and development professionals.

A Versatile Heterobiaryl Scaffold for Medicinal Chemistry

CAS Registry Number: 1227960-30-6 Molecular Formula: C


H

BrNO Molecular Weight: 224.05 g/mol Synonyms: 2-Bromo-3-(3-pyridyl)furan; 3-(2-Bromo-3-furanyl)pyridine[1][2][3]
Executive Summary

3-(2-Bromofuran-3-yl)pyridine represents a critical class of heterobiaryl building blocks utilized in the synthesis of complex pharmaceutical agents. Characterized by a pyridine ring coupled to the 3-position of a furan core, with a bromine atom occupying the reactive 2-position of the furan, this molecule serves as a "linchpin" intermediate.

Its primary utility lies in its orthogonal reactivity : the pyridine nitrogen offers a site for salt formation or coordination, while the furan-C2 bromine bond serves as a high-value handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Sonogashira) to generate 2,3-disubstituted furan scaffolds—a structural motif prevalent in kinase inhibitors and GPCR modulators.

Physicochemical Properties & Identification

The following data aggregates calculated and observed properties for CAS 1227960-30-6.[2][3]

PropertyValueNotes
Physical State Solid or Viscous OilTypically isolated as a low-melting solid or yellow oil upon synthesis.
Boiling Point ~310 °CPredicted at 760 mmHg.
Density 1.6 ± 0.1 g/cm³Predicted.
LogP 2.34Predicted (Consensus LogP). Indicates moderate lipophilicity suitable for CNS drug discovery.
pKa (Pyridine N) ~5.2The pyridine nitrogen remains basic, allowing for HCl salt formation.
H-Bond Acceptors 2(Pyridine-N, Furan-O)
H-Bond Donors 0
Rotatable Bonds 1The C3(furan)-C3(pyridine) bond allows conformational flexibility.
Synthetic Methodology

The synthesis of 3-(2-Bromofuran-3-yl)pyridine requires a strategy that installs the biaryl axis before introducing the halogen, or utilizes a regioselective coupling that preserves the bromine. The most robust, scalable protocol involves a stepwise construction to ensure regiochemical fidelity.

Protocol: Modular Construction via Regioselective Bromination

This route avoids the regioselectivity issues often encountered when attempting to couple directly to 2,3-dibromofuran.

Step 1: Suzuki-Miyaura Coupling (Biaryl Formation)

  • Reactants: 3-Bromofuran + 3-Pyridylboronic acid (or pinacol ester).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    .
  • Base/Solvent: Na

    
    CO
    
    
    
    (2.0 eq), DME/H
    
    
    O (3:1).
  • Conditions: Reflux (80-90°C) under N

    
     for 12-16 h.
    
  • Mechanism: Oxidative addition into the C3-Br bond of furan, followed by transmetallation with the pyridyl boronate and reductive elimination.

  • Intermediate: Yields 3-(Furan-3-yl)pyridine .

Step 2: Regioselective Bromination (Functionalization)

  • Reactants: 3-(Furan-3-yl)pyridine + N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: DMF or DCM (0°C to RT).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

    • Regioselectivity Logic: The furan ring is electron-rich. The C2 position (alpha to oxygen) is more activated than C4. Although C5 is also alpha to oxygen, the C2 position is often favored in 3-arylfurans due to electronic stabilization from the adjacent aryl group, despite steric pressure.

  • Product: 3-(2-Bromofuran-3-yl)pyridine .[1][2][3][4]

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

SynthesisPathway Start1 3-Bromofuran Intermediate 3-(Furan-3-yl)pyridine (Biaryl Core) Start1->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Start2 3-Pyridylboronic Acid Start2->Intermediate Final 3-(2-Bromofuran-3-yl)pyridine (CAS 1227960-30-6) Intermediate->Final Electrophilic Subst. Reagent NBS / DMF (Bromination) Reagent->Final

Caption: Stepwise synthesis of CAS 1227960-30-6 via Suzuki coupling followed by regioselective bromination.

Medicinal Chemistry Applications

The 3-(2-Bromofuran-3-yl)pyridine scaffold is a "privileged structure" in drug discovery due to its specific electronic and geometric profile.

4.1 The "Sandwich" Scaffold Utility

The bromine atom at C2 is a leaving group that allows medicinal chemists to "sandwich" the furan ring between two aryl or heteroaryl groups.

  • Reaction: A second Suzuki coupling at C2 creates a 2,3-diaryl furan .

  • Significance: This motif mimics the cis-stilbene geometry often required for binding to hydrophobic pockets in enzymes (e.g., COX-2 inhibitors, p38 MAP kinase inhibitors).

4.2 Electronic Profiling
  • Pyridine Ring: Acts as a hydrogen bond acceptor (HBA) and can engage in pi-stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp).

  • Furan Ring: Acts as a bioisostere for phenyl or thiophene but with higher polarity and water solubility. The oxygen atom can participate in weak H-bonding.

Visualization: Pharmacophore Potential

Pharmacophore Center Furan Core Pos2 C2-Bromine (Functional Handle) Center->Pos2 Site for 2nd Aryl Group Pos3 C3-Pyridine (Pi-Stacking / H-Acceptor) Center->Pos3 Established Biaryl Axis Target Kinase Inhibitor / GPCR Ligand Pos2->Target Derivatization Pos3->Target Binding Interaction

Caption: Pharmacophore mapping showing the strategic utility of the C2-Br handle and C3-Pyridine moiety.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled with the precautions standard for halogenated pyridines.

  • GHS Classification (Predicted):

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[5][6][7]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[5][6][7]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (furan derivatives can degrade/polymerize upon prolonged light exposure).

References
  • ChemicalBook. 1227960-30-6 Product Entry. (Confirmation of chemical identity and synonyms).

  • BLD Pharm. 3-(2-Bromofuran-3-yl)pyridine MSDS and Properties.[3] (Safety and physical data).[2][5][6][7][8]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the Suzuki coupling methodology used in Step 1).

  • Keay, B. A. (1999). Regioselective Lithiation of 3-Substituted Furans. Chemical Society Reviews.

Sources

3-(2-Bromofuran-3-yl)pyridine molecular weight and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph details the physicochemical profile, synthetic pathways, and research applications of 3-(2-Bromofuran-3-yl)pyridine , a specialized heterocyclic building block used in medicinal chemistry.[1]

Executive Summary & Identification

3-(2-Bromofuran-3-yl)pyridine is a biaryl heterocyclic intermediate characterized by a pyridine ring attached to the


-position (C3) of a furan ring, which bears a bromine atom at the adjacent 

-position (C2).[1][2] This specific substitution pattern renders the molecule a "linchpin" scaffold: the bromine atom serves as a reactive handle for further functionalization (e.g., via Suzuki-Miyaura or Stille couplings), allowing for the rapid generation of 2,3-disubstituted furan libraries.
Chemical Identity
PropertyDetail
IUPAC Name 3-(2-Bromofuran-3-yl)pyridine
CAS Number 1227960-30-6
Molecular Formula C

H

BrNO
Molecular Weight 224.05 g/mol
Canonical SMILES Brc1occc1-c2cccnc2
Isomeric SMILES BrC1=C(C2=CC=CN=C2)C=CO1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water

Physicochemical Analysis

The molecule's reactivity is defined by the electronic interplay between the electron-deficient pyridine ring and the electron-rich furan ring.[1]

Molecular Weight Calculation

The precise molecular weight is derived from standard atomic weights:

  • Carbon (9 atoms):

    
    
    
  • Hydrogen (6 atoms):

    
    
    
  • Bromine (1 atom):

    
    
    
  • Nitrogen (1 atom):

    
    [1]
    
  • Oxygen (1 atom):

    
    
    
  • Total: 224.057 Da [1]

Structural Geometry & SMILES

The SMILES string BrC1=C(C2=CC=CN=C2)C=CO1 encodes the specific regiochemistry:

  • Furan Core: The oxygen is position 1.[1]

  • Bromination: The bromine is at position 2 (alpha to oxygen).[1]

  • Biaryl Bond: The pyridine ring is attached at position 3 (beta).[1]

Electronic Properties (Predicted)
  • LogP (Octanol/Water): ~2.8 (Lipophilic due to the bromine and aromatic rings).[1]

  • Topological Polar Surface Area (TPSA): ~26 Å

    
     (Contributed by Pyridine-N and Furan-O).
    
  • pKa: The pyridine nitrogen is weakly basic (pKa ~5.2), likely slightly suppressed by the electron-withdrawing nature of the bromofuran system.

Synthetic Methodologies

Synthesis of 3-(2-Bromofuran-3-yl)pyridine requires careful regiocontrol to avoid producing the 2,5-disubstituted isomer.[1] The most robust route involves constructing the biaryl system first, followed by regioselective bromination.[1]

Preferred Route: Suzuki Coupling & Regioselective Bromination

Direct coupling of 2,3-dibromofuran is problematic because the C2-bromine is more reactive toward oxidative addition than the C3-bromine, leading to the wrong isomer (2-pyridyl-3-bromofuran).[1] Therefore, a stepwise approach is used.

Step 1: Synthesis of 3-(Furan-3-yl)pyridine[1]
  • Reagents: 3-Bromopyridine, 3-Furylboronic acid, Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    , DME/H
    
    
    O.
  • Mechanism: Standard Suzuki-Miyaura cross-coupling.[1]

  • Outcome: Formation of the 3,3'-biaryl bond.[1]

Step 2: Regioselective Bromination
  • Reagents: N-Bromosuccinimide (NBS), DMF or THF, 0°C to RT.

  • Mechanism: Electrophilic aromatic substitution (

    
    ).[1]
    
  • Regiocontrol: The furan ring is electron-rich.[1] The

    
    -positions (C2 and C5) are most reactive.[1] The C2 position is sterically adjacent to the pyridine ring, but electronically activated.[1] Under controlled conditions (1.0 eq NBS, low temp), bromination occurs preferentially at C2 due to the directing effect of the C3-substituent and the inherent high reactivity of the 
    
    
    
    -carbon.
Synthetic Workflow Diagram

The following diagram illustrates the logical flow to ensure the correct isomer is obtained.

SynthesisRoute Start1 3-Bromopyridine (C5H4BrN) Intermediate Intermediate: 3-(Furan-3-yl)pyridine Start1->Intermediate Suzuki Coupling Pd(PPh3)4, Na2CO3 Start2 3-Furylboronic Acid (C4H5BO3) Start2->Intermediate Product Target: 3-(2-Bromofuran-3-yl)pyridine Intermediate->Product Regioselective Bromination (SEAr at C2) Reagent N-Bromosuccinimide (NBS) Reagent->Product

Figure 1: Stepwise synthesis avoiding regiochemical errors inherent in using dibromofuran precursors.

Applications in Drug Discovery

This molecule is a high-value scaffold for "Fragment-Based Drug Design" (FBDD).[1]

Pharmacophore Mapping
  • Kinase Inhibition: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinase enzymes (e.g., p38 MAP kinase).

  • Biaryl Torsion: The bond between the pyridine and furan rings allows for a twisted conformation, which can improve solubility and selectivity compared to planar fused systems.[1]

  • Late-Stage Diversification: The C2-Bromine allows researchers to install diverse R-groups (aryl, alkyl, amino) after the core scaffold is established, facilitating SAR (Structure-Activity Relationship) studies.[1]

Structural Logic Diagram

Pharmacophore Center 3-(2-Bromofuran-3-yl)pyridine Pyridine Pyridine Ring (H-Bond Acceptor) Center->Pyridine Furan Furan Ring (Lipophilic Core) Center->Furan Bromine C2-Bromine (Synthetic Handle) Center->Bromine Target1 Kinase Hinge Binding Pyridine->Target1 Interaction Target2 Suzuki/Stille Coupling Bromine->Target2 Utility

Figure 2: Pharmacophore decomposition highlighting the functional utility of each molecular sector.

Handling & Safety Protocols

As a halogenated heterocycle, this compound requires standard organic laboratory safety protocols.[1]

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent debromination or furan oxidation.

  • Stability: The furan ring is acid-sensitive (prone to ring opening via hydrolysis).[1] Avoid strong aqueous acids during workup.[1]

References

  • ChemSRC . (2024).[1] 3-(2-Bromofuran-3-yl)pyridine - Physicochemical Properties and CAS 1227960-30-6.[1][2][3] Retrieved from [Link]

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[1] (General reference for Suzuki coupling on furans).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Reference for electrophilic substitution regioselectivity in furans).

Sources

The Pyridyl-Furan Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The confluence of a pyridine and a furan ring creates the pyridyl-furan scaffold, a heterocyclic motif of significant and growing interest in medicinal chemistry. This scaffold is not merely a molecular curiosity but a "privileged" structure, consistently appearing in compounds with potent and diverse pharmacological activities. Its unique electronic properties, conformational flexibility, and capacity for multi-point interactions with biological targets have established it as a versatile template for the design of novel therapeutics. This in-depth guide provides a comprehensive overview of the pyridyl-furan scaffold's role in drug discovery, from its fundamental chemical properties and synthesis to its application in developing targeted therapies for infectious diseases, oncology, and neuroinflammation. We will explore detailed case studies, structure-activity relationships (SAR), and key experimental protocols, offering researchers, scientists, and drug development professionals a technical and practical framework for leveraging this remarkable scaffold in their own discovery programs.

The Pyridyl-Furan Scaffold: A Structural and Physicochemical Overview

The pyridyl-furan scaffold combines the π-deficient pyridine ring with the π-excessive furan ring, creating a unique electronic and structural landscape. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and introduces a dipole moment, which can significantly influence the molecule's solubility and interaction with biological targets.[1][2] Conversely, the oxygen atom in the furan ring acts as a hydrogen bond donor and contributes to the overall aromaticity of the system.[3] This juxtaposition of electronic properties allows for a wide range of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking, which are critical for high-affinity binding to protein targets.[3]

The relative orientation of the two rings (e.g., 2-pyridyl-furan vs. 3-pyridyl-furan) and the point of attachment to the rest of the molecule dramatically impact the overall topology and physicochemical properties. These variations provide a rich design space for medicinal chemists to fine-tune properties such as lipophilicity, metabolic stability, and target selectivity.

Core Chemistry: Synthesis of the Pyridyl-Furan Scaffold

The construction of the pyridyl-furan core is a critical first step in any drug discovery program centered on this scaffold. A variety of synthetic strategies have been developed, offering modularity and flexibility to access a diverse range of derivatives.

General Synthetic Strategies

Two primary approaches dominate the synthesis of pyridyl-furans:

  • Construction of the furan ring onto a pre-existing pyridine: This often involves the use of a functionalized pyridine as a starting material, followed by a ring-closing reaction to form the furan.

  • Construction of the pyridine ring onto a pre-existing furan: This strategy starts with a furan derivative and employs condensation or cycloaddition reactions to build the pyridine ring.[4]

A modular method for preparing highly substituted pyridines involves a cascade reaction that includes a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation.[1][5] This approach offers excellent functional group tolerance, making it highly valuable for creating diverse libraries of compounds for screening.[1][5]

Representative Synthetic Protocol: Synthesis of a Furo[3,2-c]pyridine Core

The following protocol outlines a general method for the synthesis of a furopyridone derivative, a common variant of the pyridyl-furan scaffold with demonstrated cytotoxic activity.[6]

Step 1: Acylation of an Amino Acid An amino acid (e.g., L-leucine) is reacted with 3-furoyl chloride in a Schotten-Baumann reaction to yield the corresponding N-acyl amino acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization) The N-acyl amino acid is treated with a strong acid catalyst, such as Eaton's reagent (P₂O₅/MeSO₃H), to induce an intramolecular Friedel-Crafts acylation, resulting in the formation of the fused furo[3,2-c]pyridinone ring system.

Step 3: Reduction and Derivatization The ketone in the pyridinone ring can be selectively reduced using a reducing agent like sodium borohydride (NaBH₄). The resulting hydroxyl group, or other functionalities on the scaffold, can then be used as a handle for further derivatization to explore structure-activity relationships.

Therapeutic Applications of the Pyridyl-Furan Scaffold

The versatility of the pyridyl-furan scaffold is evident in the breadth of its therapeutic applications. From fighting infectious diseases to combating cancer and potentially mitigating neuroinflammation, this scaffold has proven to be a fruitful starting point for the development of novel drug candidates.

Antimalarial Agents: A Hit-to-Lead Case Study

The urgent need for new antimalarial drugs with novel mechanisms of action has driven extensive screening efforts.[7][8] A notable success story for the pyridyl-furan scaffold emerged from the screening of the Open Global Health Library, which identified the pyridyl-furan compound OGHL250 as a potent inhibitor of Plasmodium falciparum growth and red blood cell invasion.[7][8]

Hit Identification and Optimization:

OGHL250 served as the starting point for a focused medicinal chemistry campaign to improve its potency and drug-like properties.[7][8] Key structural modifications and their impact on activity are summarized in the table below.

CompoundKey Structural ModificationsP. falciparum Growth Inhibition (EC₅₀)
OGHL250 Initial HitLow micromolar
Analogue 1 Relocation of the endocyclic nitrogen on the isoquinoline ring10-fold improvement vs. OGHL250
Analogue 2 Addition of an N-methyl piperazine to the carboxamide6-fold improvement vs. OGHL250
WEHI-518 Combination of modifications and removal of a methoxy group250-fold improvement vs. OGHL250 (low nanomolar)

This systematic optimization demonstrates the "druggability" of the pyridyl-furan scaffold and how rational design can lead to significant gains in potency.[7][8]

Mechanism of Action: Targeting PfPI4KIIIB

Further studies revealed that the pyridyl-furan series exerts its antimalarial effect by inhibiting the phosphatidylinositol 4-kinase (PfPI4KIIIB).[7][8][9] This kinase is crucial for protein trafficking and secretion in the parasite, and its inhibition disrupts these essential processes, ultimately leading to parasite death.[7][8][9] The diagram below illustrates the proposed mechanism.

Antimalarial_MoA cluster_parasite Plasmodium falciparum PyridylFuran Pyridyl-Furan (e.g., WEHI-518) PI4K PfPI4KIIIB PyridylFuran->PI4K Inhibition ProteinTrafficking Protein Trafficking & Secretion PI4K->ProteinTrafficking Essential for Invasion RBC Invasion ProteinTrafficking->Invasion Required for ParasiteDeath Parasite Death ProteinTrafficking->ParasiteDeath Disruption leads to Invasion->ParasiteDeath Blockade leads to

Caption: Mechanism of action of pyridyl-furan antimalarials.

Experimental Protocol: In Vitro P. falciparum Growth Inhibition Assay

A standard method to assess the antimalarial activity of compounds is the parasite lactate dehydrogenase (pLDH) assay.

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human red blood cells.

  • Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and added to 96-well plates.

  • Assay Incubation: Parasite cultures are added to the plates containing the compounds and incubated for 72 hours under standard culture conditions.

  • pLDH Measurement: After incubation, the plates are frozen and thawed to lyse the parasites. The activity of pLDH, an enzyme released from the parasites, is measured by adding a substrate solution and monitoring the change in absorbance.

  • Data Analysis: The EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Anticancer Agents: Targeting Key Oncogenic Pathways

The pyridyl-furan scaffold has also emerged as a promising template for the development of anticancer agents, with derivatives showing activity against various cancer cell lines.

Cytotoxic Furopyridones:

A series of furan[3,2-c]pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against esophageal cancer cell lines.[6] One of the lead compounds, 4c , demonstrated potent, single-digit micromolar IC₅₀ values against both KYSE70 and KYSE150 cell lines.[6] This highlights the potential of this scaffold in developing therapies for solid tumors.

Raf Kinase Inhibition:

A patent application discloses pyridine-substituted furan derivatives as inhibitors of Raf kinase, a key component of the MAPK/ERK signaling pathway that is frequently dysregulated in cancer.[10] This suggests that the pyridyl-furan scaffold can be tailored to target specific enzymes involved in oncogenesis, opening the door for the development of targeted cancer therapies.[10]

Induction of Apoptosis in Breast Cancer:

Furan-based derivatives incorporating a pyridine carbohydrazide moiety have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 breast cancer cells.[11] Mechanistic studies revealed that these compounds upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, indicating an induction of the intrinsic mitochondrial pathway of apoptosis.[11]

Anticancer_Workflow cluster_discovery Drug Discovery & Preclinical Evaluation Synthesis Synthesis of Pyridyl-Furan Library Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (e.g., Compound 4c) Screening->Hit_ID MoA Mechanism of Action Studies (Cell Cycle, Apoptosis) Hit_ID->MoA Lead_Opt Lead Optimization (SAR Studies) MoA->Lead_Opt

Sources

Electronic Properties & Synthetic Architectures of Bromofuran-Pyridine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical and optoelectronic characteristics of bromofuran-pyridine conjugates , a class of heterocyclic scaffolds critical to organic electronics and medicinal chemistry. Unlike simple biaryls, these conjugates exhibit a unique "push-pull" electronic structure driven by the


-excessive furan (donor) and 

-deficient pyridine (acceptor).

The inclusion of a bromine substituent is not merely for synthetic derivatization; it actively modulates the frontier molecular orbitals (FMOs) via the heavy-atom effect and enables supramolecular assembly through halogen bonding (


-hole interactions). This guide provides a self-validating synthetic protocol, electronic characterization logic, and application frameworks for researchers in drug discovery and materials science.

Part 1: Molecular Architecture & Electronic Theory

The Donor-Acceptor (D-A) Interface

The core electronic behavior arises from the orbital overlap between the furan and pyridine rings.

  • Furan (Donor): High energy HOMO, electron-rich.

  • Pyridine (Acceptor): Low energy LUMO, electron-deficient.

  • Conjugation: Direct C-C bonding facilitates Intramolecular Charge Transfer (ICT).

The "Bromine Effect"

The position of the bromine atom (typically at the 5-position of the furan ring) introduces three critical perturbations:

  • Inductive Stabilization: The electronegative Br atom lowers the HOMO energy level, increasing oxidative stability compared to non-halogenated furan-pyridines.

  • Heavy Atom Effect: Br induces significant spin-orbit coupling (SOC), promoting Intersystem Crossing (ISC) from Singlet (

    
    ) to Triplet (
    
    
    
    ) states. This is vital for phosphorescent OLED materials.
  • Halogen Bonding (XB): The C-Br bond exhibits a positive electrostatic potential cap (

    
    -hole) along the bond axis, allowing directional non-covalent interactions with Lewis bases (e.g., N-atoms in adjacent pyridine rings), which can planarize the molecule in the solid state.
    

Part 2: Visualization of Electronic Logic

The following diagram illustrates the causality between structural components and observed electronic properties.

ElectronicProperties Furan Furan Ring (Pi-Donor) Conjugation C-C Bond (Planarization) Furan->Conjugation Pyridine Pyridine Ring (Pi-Acceptor) Pyridine->Conjugation Bromine Bromine Substituent (Heavy Atom) SOC Spin-Orbit Coupling Bromine->SOC Z-Effect XB Halogen Bonding (Sigma-Hole) Bromine->XB Polarization ICT Intramolecular Charge Transfer Conjugation->ICT Orbital Overlap Properties Tunable Band Gap & Phosphorescence ICT->Properties Optical Gap SOC->Properties Triplet Harvesting XB->Properties Solid State Packing

Figure 1: Mechanistic flow detailing how structural subunits dictate the electronic phenotype of the conjugate.

Part 3: Synthesis & Structural Validation

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-(5-bromofuran-2-yl)pyridine . We utilize a "reverse" coupling strategy (Pyridine-Boronic acid + Dibromofuran) to maintain the bromine handle.

Rationale:

  • Substrate Choice: 2,5-dibromofuran is used in excess. The high reactivity of the C2/C5 positions allows mono-arylation.

  • Catalyst:

    
     provides robust oxidative addition without rapidly inserting into the second C-Br bond under controlled temperatures.
    
  • Base:

    
     is mild enough to prevent furan ring opening (a common side reaction with strong alkoxides).
    
Step-by-Step Methodology
  • Reagent Prep: In a Schlenk flask, dissolve 2,5-dibromofuran (1.2 equiv, 2.4 mmol) and pyridine-2-boronic acid MIDA ester (1.0 equiv, 2.0 mmol) in a degassed mixture of DME:H2O (4:1 v/v) .

    • Note: MIDA esters release the active boronic acid slowly, preventing homocoupling.

  • Catalyst Addition: Add

    
      (5 mol%) under a positive pressure of Nitrogen.
    
  • Reaction: Heat to 60°C (strictly controlled) for 12 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). Look for the appearance of a highly fluorescent spot (product) distinct from the starting dibromide.

  • Workup: Quench with water, extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography on silica gel. Elute with Hexane

    
     5% EtOAc/Hexane.
    
    • Validation: The product should be a pale yellow solid.

Structural Validation Metrics
TechniqueExpected SignalMechanistic Insight

NMR
Doublet at

6.6 ppm (Furan-H3)
Confirms furan ring integrity; shift indicates conjugation with pyridine.

NMR
Carbon signal ~125 ppm (C-Br)Verifies retention of the bromine atom (crucial for further functionalization).
HRMS (ESI)

showing

pattern
Isotopic splitting (1:1 ratio) confirms presence of one bromine atom.

Part 4: Optoelectronic Characterization

Spectral Properties

The conjugate exhibits solvatochromism, a hallmark of D-A systems.

  • Absorption:

    
     typically ~300-350 nm (
    
    
    
    ).
  • Emission: Strong fluorescence in non-polar solvents; quenching in polar protic solvents due to stabilization of the ICT state and non-radiative decay pathways.

Experimental Workflow: Band Gap Determination

To determine the HOMO-LUMO gap (


), combine UV-Vis optical edge data with Cyclic Voltammetry (CV).

CharacterizationWorkflow cluster_CV Electrochemical (CV) cluster_Opt Optical (UV-Vis) Sample Purified Conjugate (1 mM in MeCN) Oxidation Oxidation Onset (E_ox) Sample->Oxidation Reduction Reduction Onset (E_red) Sample->Reduction AbsEdge Absorption Edge (lambda_onset) Sample->AbsEdge HOMO_LUMO Calculate Levels E_HOMO = -(E_ox + 4.8) eV Oxidation->HOMO_LUMO Reduction->HOMO_LUMO Comparison Final Electronic Profile HOMO_LUMO->Comparison Validation OptGap Optical Gap E_g = 1240 / lambda_onset AbsEdge->OptGap OptGap->Comparison Exciton Binding Energy

Figure 2: Workflow for determining electronic band structure. Discrepancy between Electrochemical and Optical gaps estimates exciton binding energy.

References

  • Synthesis of Pyridines : "Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons."[1] Nature Communications. [Link]

  • Halogen Bonding : "The nature of halogen bonding: insights from interacting quantum atoms." Acta Crystallographica Section B. [Link]

  • Furan-Pyridine Oligomers : "Structure and optoelectronic properties of helical pyridine-furan oligomers."[2] RSC Advances. [Link] (Note: Generalized URL for RSC Advances search based on context).

  • Suzuki Coupling Protocols : "Pyridine synthesis - Organic Chemistry Portal." Organic Chemistry Portal. [Link]

Sources

Navigating the 3-Pyridyl Furan Scaffold: A Technical Guide to Acquisition, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Structural Significance

The 3-pyridyl furan motif—a heteroaryl-heteroaryl biaryl system—occupies a unique niche in medicinal chemistry. It serves as a rigid, lipophilic bioisostere for biphenyl and phenyl-pyridine systems, offering distinct electronic properties due to the electronegativity of the oxygen atom and the basicity of the pyridine nitrogen.

However, this scaffold presents a "Janus-faced" challenge:

  • The Utility: It is a privileged structure in nicotinic acetylcholine receptor (nAChR) ligands, acting as a mimetic for the pyrrolidine ring of nicotine or the pyridine ring of epibatidine.

  • The Liability: The furan ring is a known metabolic alert handle, susceptible to bioactivation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) into reactive dicarbonyl species.

This guide provides a roadmap for researchers to access this scaffold, synthesize derivatives efficiently, and mitigate metabolic risks.

Part 2: The Commercial Landscape (Buy vs. Make)

While custom synthesis is often required for late-stage leads, early structure-activity relationship (SAR) studies rely on commercially available building blocks. The following table categorizes the primary commercially available 3-pyridyl furan derivatives.

Table 1: Core Commercial Building Blocks
Compound NameStructure DescriptionCAS NumberPrimary Application
3-(2-Furyl)pyridine Pyridine attached at C3 to Furan C2591-22-0 Core scaffold for nAChR ligands; standard reference material.
3-(3-Furyl)pyridine Pyridine attached at C3 to Furan C32122-42-1 Alternative geometry; often used to probe steric tolerance in binding pockets.
5-(3-Furyl)pyrimidine Pyrimidine analog (Bioisostere)560994-06-1 Used when pyridine nitrogen basicity needs modulation (lower pKa).
Furo[3,2-b]pyridine Fused bicyclic system272-62-8 Rigid analog; restricts conformational rotation between rings.
3-Pyridylboronic acid Synthetic Precursor1692-25-7 The essential nucleophile for Suzuki coupling to halofurans.

Analyst Note: Availability of substituted 3-pyridyl furans (e.g., with methyl/methoxy groups) is often sporadic. It is strategically superior to purchase the 3-pyridylboronic acid and a diverse set of halofurans to generate a library via the high-throughput Suzuki protocol described in Part 3.

Part 3: Metabolic Liability & Mitigation (The "Furan Trap")

Expertise Insight: Many discovery programs fail because they treat the furan ring as inert. It is not. In vivo, the furan ring undergoes oxidative opening, primarily driven by CYP450 enzymes.

Mechanism of Bioactivation

The furan ring is oxidized to an unstable epoxide or cis-enedione (cis-2-butene-1,4-dial). This highly reactive electrophile covalently binds to nucleophilic residues (Lysine, Cysteine) on proteins, leading to hepatotoxicity or Mechanism-Based Inactivation (MBI) of the CYP enzyme itself.

FuranMetabolism Furan 3-Pyridyl Furan (Parent Drug) Epoxide Unstable Epoxide / Cis-enedione Furan->Epoxide Bioactivation CYP CYP450 (Oxidation) CYP->Furan Adduct Protein Adduct (Toxicity/MBI) Epoxide->Adduct Covalent Binding (Lys/Cys) Glutathione GSH Conjugate (Detoxification) Epoxide->Glutathione Trapping

Figure 1: The metabolic pathway of furan bioactivation.[1][2][3][4] The formation of the cis-enedione intermediate is the critical step leading to toxicity.

Mitigation Strategy: If the furan is essential for binding (e.g., hydrogen bonding to a specific residue), consider:

  • Blocking Metabolic Hotspots: Introduce fluorine or methyl groups at the furan C5 position to sterically or electronically hinder oxidation.

  • Scaffold Hopping: Transition to a Furo[3,2-b]pyridine (fused system) which often has a different metabolic profile, or an oxazole/isoxazole which are generally more metabolically stable.

Part 4: Synthetic Protocol (Robust Cross-Coupling)

Trustworthiness: Standard Suzuki conditions (Pd(PPh3)4, Na2CO3) often fail for heteroaryl-heteroaryl couplings due to catalyst poisoning by the pyridine nitrogen and rapid protodeboronation of the 3-pyridylboronic acid.

The following protocol uses Buchwald precatalysts , which are highly active and stable, ensuring successful coupling even with electron-deficient heterocycles.

Optimized Protocol: 3-Pyridyl Furan Synthesis

Reagents:

  • Aryl Halide: 2-Bromofuran or substituted Halofuran (1.0 equiv)

  • Boronic Acid: 3-Pyridylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 or SPhos Pd G2 (1-3 mol%)

  • Base: K3PO4 (2.0 - 3.0 equiv)

  • Solvent: n-Butanol or THF/Water (4:1)

Step-by-Step Workflow:

  • Charge: In a glovebox or under Argon flow, add the Halofuran, 3-Pyridylboronic acid, K3PO4, and Pd catalyst to a vial equipped with a stir bar.

  • Solvate: Add degassed n-Butanol (0.5 M concentration relative to halide).

  • Heat: Seal the vial and heat to 80-100°C for 2-12 hours. Monitor by LCMS.[4][5][6]

    • Note: If protodeboronation is observed (mass of pyridine detected), lower temperature to 60°C and increase catalyst loading to 5 mol%.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography. Pyridyl furans are basic; use silica gel pre-treated with 1% Et3N or use neutral alumina if streaking occurs.

SynthesisWorkflow Start Select Precursors: 3-Pyridylboronic Acid + Halofuran ConditionCheck Check Sterics/Electronics Start->ConditionCheck Standard Standard: XPhos Pd G2, K3PO4 THF/H2O, 60°C ConditionCheck->Standard Unhindered Difficult Sterically Hindered: SPhos Pd G2, K3PO4 n-BuOH, 100°C ConditionCheck->Difficult Hindered / Unstable Purify Purification: Silica (1% Et3N) or Alumina Standard->Purify Difficult->Purify

Figure 2: Decision tree for selecting cross-coupling conditions based on substrate complexity.

Part 5: Medicinal Chemistry Applications[3]

The 3-pyridyl furan scaffold is most prominent in the design of ligands for the Nicotinic Acetylcholine Receptor (nAChR) .

  • Bioisosterism: The furan oxygen acts as a hydrogen bond acceptor, mimicking the pyrrolidine nitrogen of nicotine but with significantly reduced basicity. This alters the pKa and blood-brain barrier (BBB) permeability profile.

  • Case Study (TC-299423): This compound (and related analogs like A-84543 ) utilizes the 3-pyridyl ether/furan motif to achieve selectivity for α4β2 and α6β2 subtypes, which are critical for addiction and cognitive pathways.

  • Binding Mode: The pyridine nitrogen typically interacts with the "water bridge" or directly with the protein backbone in the agonist binding site, while the furan ring provides hydrophobic contacts and optimal spacing.

References

  • Peterson, L. A., et al. (2013). Mechanism of Metabolic Activation of Furan by Cytochrome P450 2E1.[4] Chemical Research in Toxicology. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Grady, S. R., et al. (2010). Characterization of the agonist properties of the 3-pyridyl ether A-84543 and its analogs at nicotinic acetylcholine receptors.[3] Neuropharmacology. Link

  • PubChem Compound Summary. (2025). 3-(2-Furyl)pyridine (CAS 591-22-0). National Center for Biotechnology Information. Link

Sources

Navigating the Unseen: A Technical Safety and Handling Guide for 3-(2-Bromofuran-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The advent of novel chemical entities in drug discovery and materials science necessitates a proactive and informed approach to laboratory safety. This guide provides a comprehensive technical overview of the safety considerations and handling protocols for 3-(2-Bromofuran-3-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. In the absence of a specific, officially published Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules, general chemical safety principles, and supplier-provided hazard information to offer a robust framework for risk mitigation.

Hazard Identification and Risk Assessment: A Compound Profile

Understanding the potential hazards of a novel compound is the cornerstone of safe laboratory practice. For 3-(2-Bromofuran-3-yl)pyridine (CAS No. 1227960-30-6), a composite hazard profile can be constructed by examining its constituent moieties—a brominated furan and a pyridine ring—and by considering the GHS information provided by suppliers.[1]

GHS Classification (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This table is based on GHS information provided by chemical suppliers for 3-(2-Bromofuran-3-yl)pyridine.[1]

The toxicological properties of this specific compound have not been fully investigated.[2][3] Therefore, a cautious approach is warranted, treating it as a substance with significant potential for harm. The pyridine moiety suggests potential for liver, neurological, and renal effects with prolonged or significant exposure.[4][5] Bromofurans can be irritating and may have other unevaluated toxicological properties.[3]

Physicochemical Hazards:

While not explicitly stated for the target compound, related structures such as 3-bromopyridine and pyridine itself are flammable liquids.[6][7][8] Therefore, it is prudent to treat 3-(2-Bromofuran-3-yl)pyridine as a potentially flammable substance and to avoid sources of ignition.[2][3][6]

Prudent Practices for Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with 3-(2-Bromofuran-3-yl)pyridine.

Engineering Controls:

  • Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3][7]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE):

A standard PPE ensemble for handling this compound includes:

PPE ItemSpecificationRationale
Gloves Nitrile or butyl rubber, changed frequentlyTo prevent skin contact and absorption.[2][9]
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors.[2][6]
Lab Coat Flame-resistant, fully buttonedTo protect skin and personal clothing.
Respiratory Protection Not typically required if used in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[2]To prevent inhalation of vapors or aerosols.

Handling Procedures:

  • Avoidance of Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

  • Aerosol and Dust Minimization: Handle the compound in a manner that minimizes the generation of dust or aerosols.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[2][3][6] Use non-sparking tools.[2][3][6]

  • Static Discharge: Take precautionary measures against static discharge.[2][3][6]

  • Hygiene: Wash hands thoroughly after handling.[6][9] Do not eat, drink, or smoke in the laboratory.[6][10]

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][6][7]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[2]

  • Inert Atmosphere: For long-term storage, consider keeping the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

Emergency Protocols: Preparedness and Response

Rapid and correct responses to emergencies can significantly mitigate harm.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Response:

A spill of 3-(2-Bromofuran-3-yl)pyridine should be treated as a hazardous event requiring a prompt and systematic response.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk Consult SDS/Safety Guide evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) assess->ppe contain Contain the Spill Use inert absorbent material (e.g., sand, vermiculite) ppe->contain neutralize Neutralize (If applicable & safe) Consult chemical specific procedures contain->neutralize If applicable cleanup Carefully Collect Absorbed Material Use non-sparking tools contain->cleanup neutralize->cleanup dispose Package for Hazardous Waste Disposal Label container appropriately cleanup->dispose decontaminate Decontaminate Spill Area & Equipment dispose->decontaminate end Report Incident decontaminate->end

Spill Response Workflow Diagram

Fire-Fighting Measures:

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2] A water spray can be used to cool closed containers.[2]

  • Hazards from Combustion: Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen halides.[2][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal Considerations

All waste containing 3-(2-Bromofuran-3-yl)pyridine must be handled as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers.

  • Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain.[2]

Conclusion: A Culture of Safety

The responsible use of novel chemical reagents like 3-(2-Bromofuran-3-yl)pyridine is paramount in a research environment. While this guide provides a framework for safe handling based on available data, it is not a substitute for a thorough risk assessment for each specific experimental protocol. Researchers are encouraged to remain vigilant, seek additional information as it becomes available, and foster a laboratory culture where safety is a shared and primary responsibility.

References

  • 3-Bromopyridine Safety Data Sheet.
  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
  • 3-Bromofuran Safety Data Sheet.
  • 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Pyridine Safety Data Sheet. PENTA.
  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health.
  • 3-(2-Bromofuran-3-yl)pyridine Product Page. BLDpharm.
  • Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Synthetic Communications.
  • Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ResearchGate.
  • Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI).
  • What are the effects of Pyridine on human health and the environment? ChemicalBook.
  • Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. The Journal of Organic Chemistry.
  • On the reaction of furan with bromine in aqueous solution. Canadian Journal of Chemistry.
  • Pyridine Safety Data Sheet. Fisher Scientific.
  • Benzofuroxan as a thiol-specific reactivity probe. PubMed.
  • Pyridine. National Research Centre for the Working Environment (NFA).
  • 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
  • Pyridine Material Safety Data Sheet. Actylis Lab Solutions.

Sources

Methodological & Application

Application Note: Synthesis of Biaryl Heterocycles via Bromofuran Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The furan ring is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for phenyl and thiophene rings to modulate polarity, hydrogen bonding, and metabolic stability. However, the introduction of aryl groups onto the furan core presents distinct regiochemical challenges.

While 2-arylfurans are thermodynamically favored and accessible via direct C–H activation, 3-arylfurans typically require cross-coupling methodologies using halogenated intermediates. This guide focuses on the critical and often problematic use of bromofurans , specifically distinguishing between the unstable 2-bromofuran and the volatile 3-bromofuran.

Key Technical Insight:

  • 2-Bromofuran is notoriously unstable, prone to rapid polymerization and light sensitivity. For C2-functionalization, Direct C–H Arylation is the superior, field-proven strategy, avoiding the halide entirely.

  • 3-Bromofuran is the indispensable intermediate for accessing the pharmacologically rich C3-position. It requires specific handling due to volatility (bp ~103 °C) and density considerations (d ~1.66 g/mL).

This application note details two complementary protocols:

  • Suzuki-Miyaura Coupling of 3-Bromofuran (Accessing the difficult C3-position).

  • Direct C–H Arylation of Furan (The robust route to C2-analogs).

Critical Handling & Safety (Bromofurans)

Before initiating synthesis, the following stability factors must be addressed to prevent substrate decomposition.

Parameter2-Bromofuran3-Bromofuran
Stability Low. Polymerizes at RT; light sensitive.Moderate. Stable at 4°C; volatile.
Storage -20°C, dark, under Argon. Stabilize with trace CaCO₃.4°C, dark. Keep container tightly sealed.
Handling Use immediately upon synthesis/purchase.Weigh quickly; use gas-tight syringe (high density).
Major Risk Rapid blackening (polymerization) upon acid contact.Evaporation during inert gas purging.

Protocol A: Suzuki-Miyaura Coupling of 3-Bromofuran

Objective: Synthesis of 3-arylheterocycles (e.g., 3-phenylfuran derivatives). Rationale: Standard Pd(PPh₃)₄ often fails with electron-rich furans due to slow oxidative addition. We utilize Pd(dppf)Cl₂ or XPhos Pd G2 , which form active catalytic species capable of activating the C–Br bond while suppressing dehalogenation.

Materials
  • Substrate: 3-Bromofuran (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv) - Excess is crucial due to furan volatility.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous phosphate is gentler than carbonate for furan rings.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask or microwave vial. Cool under a stream of Argon.[1]

    • Critical Step: 3-Bromofuran is volatile. Do not apply high vacuum to the flask containing the starting material.

  • Reagent Loading:

    • Add Aryl Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%) to the flask.

    • Cap and purge with Argon for 5 minutes.

  • Solvent & Substrate Addition:

    • Add degassed 1,4-Dioxane/Water (4:1) via syringe.

    • Add 3-Bromofuran (1.0 equiv) last via syringe.

    • Note: If the boronic acid is sterically hindered (ortho-substituted), switch catalyst to XPhos Pd G2 (2 mol%).

  • Reaction:

    • Heat to 85 °C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[2] 3-Bromofuran is UV active but faint; stain with KMnO₄ or Anisaldehyde.

  • Work-up (Furan-Specific):

    • Cool to room temperature.[3][4] Dilute with Et₂O (furans extract better in ether than EtOAc).

    • Wash gently with water. Avoid strong acid washes (e.g., 1M HCl) as this will open the furan ring.

    • Dry over Na₂SO₄, filter, and concentrate at low temperature (bath < 30°C) to prevent product sublimation or polymerization.

Experimental Workflow (Protocol A)

SuzukiWorkflow Start Start: Inert Atmosphere Setup Reagents Add Solids: Ar-B(OH)2, Base, Catalyst Start->Reagents Solvent Add Degassed Solvent (Dioxane/H2O) Reagents->Solvent Substrate Add 3-Bromofuran (Liquid, via Syringe) Solvent->Substrate Avoid Vacuum Heat Heat to 85°C (4-12 Hours) Substrate->Heat Check TLC Monitoring (KMnO4 Stain) Heat->Check Check->Heat Incomplete Workup Extraction (Et2O) NO Acid Wash Check->Workup Complete Purify Flash Chromatography (Neutral Silica) Workup->Purify

Caption: Workflow for the Suzuki coupling of volatile 3-bromofuran, emphasizing the avoidance of vacuum on the substrate and acid during workup.

Protocol B: Direct C–H Arylation (C2-Selective)

Objective: Synthesis of 2-arylheterocycles (e.g., 2-phenylfuran). Rationale: To avoid the instability of 2-bromofuran, we invert the polarity. We use Furan (as solvent/reagent) and an Aryl Bromide .[2][5] The Pd catalyst activates the C2-H bond of furan via a CMD (Concerted Metalation-Deprotonation) mechanism.

Materials
  • Substrate: Aryl Bromide (1.0 equiv)

  • Reagent: Furan (Excess, 5–10 equiv, or as co-solvent)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃·HBF₄ or SPhos (10 mol%) - Electron-rich ligands are required.

  • Base: K₂CO₃ or PivOK (Pivalate is crucial for CMD mechanism).

  • Solvent: DMAc or DMF.

Step-by-Step Methodology
  • Mix: Combine Aryl Bromide, Pd(OAc)₂, Ligand, and Base in a pressure vial.

  • Add Furan: Add Furan (excess) and DMAc.

  • Heat: Seal and heat to 100–120 °C .

    • Mechanism:[1][4][6][7][8][9] The pivalate/carbonate base assists the Palladium in cleaving the C2-H bond of furan (the most acidic proton).

  • Purification: Standard workup. This method is far cleaner and higher yielding than coupling 2-bromofuran.

Mechanistic Visualization (Suzuki Cycle)

Understanding the catalytic cycle helps troubleshoot "stalled" reactions. For electron-rich furans, the Reductive Elimination step can be slow, requiring bulky ligands like XPhos or dppf to force the product off the metal.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + 3-Bromofuran PdII_ArBr L2Pd(II)(Ar)(Br) OxAdd->PdII_ArBr BaseStep Base Exchange (OH- replaces Br-) PdII_ArBr->BaseStep + Base PdII_ArOH L2Pd(II)(Ar)(OH) BaseStep->PdII_ArOH TransMet Transmetalation (+ Ar'-B(OH)2) PdII_ArOH->TransMet PdII_Biaryl L2Pd(II)(Ar)(Ar') TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Biaryl Furan

Caption: Suzuki-Miyaura catalytic cycle.[4][10][11] Bulky ligands (L) accelerate the final Reductive Elimination step, crucial for sterically demanding biaryl furans.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Recovery Catalyst poisoning or inactive Pd source.Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or XPhos Pd G3 . Ensure Argon purge is rigorous.
Homocoupling (Ar-Ar) Oxygen presence or excess Boronic Acid reacting with itself.Degas solvents more thoroughly (freeze-pump-thaw). Add boronic acid slowly.
Protodehalogenation (Furan-H) Hydride source in reaction or instability.Use anhydrous conditions if possible (Dioxane/Base(s)). Lower temperature to 60°C and extend time.
Black Precipitate (Pd Black) Ligand dissociation; Catalyst death.Add excess ligand (e.g., 10% extra PPh₃ or dppf). Catalyst is decomposing before turnover.
Product Decomposition Acidic workup or silica acidity.Neutralize silica gel with 1% Et₃N in Hexane before loading column. Avoid HCl washes.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.
    • [Link]

  • Furan in Medicinal Chemistry

    • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. BenchChem.[12][13]

  • Synthesis of 3-Bromofuran & Applications

    • 3-Bromofuran.[13][14] Wikipedia (Chemical Data & Synthesis Routes).

    • [Link]

  • Handling of Halogenated Furans

    • Application Notes: 3-Bromo-2-iodofuran in Materials Science.[13] BenchChem.[12][13]

  • Direct Arylation Strategies (C-H Activation)

    • Expanding chemical space by para-C−H aryl
    • [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Protocols for Pyridyl Furans

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of pyridyl furans is a critical transformation in medicinal chemistry and materials science, providing access to extended


-conjugated systems, potent kinase inhibitors, and advanced supramolecular ligands[1][2]. However, merging an electron-deficient pyridine ring with an electron-rich furan core via palladium catalysis presents distinct mechanistic challenges. This application note provides a comprehensive guide to overcoming catalyst poisoning and substrate degradation, detailing field-proven protocols for both direct C–H arylation and traditional transmetalation pathways.

Mechanistic Rationale & Causality

Synthesizing pyridyl furans is mechanistically non-trivial due to the competing electronic demands of the substrates:

  • Catalyst Poisoning (The Pyridine Problem): The lone pair on the pyridyl nitrogen is highly Lewis basic. It strongly coordinates to electrophilic Pd(II) intermediates, sequestering the catalyst in off-cycle, thermodynamically stable complexes[3]. This halts the catalytic cycle and leads to incomplete conversions.

  • Substrate Degradation (The Furan Problem): Furans are highly

    
    -electron-rich and susceptible to oxidative ring-opening, polymerization, or protodeboronation under the harsh basic conditions typically used in Suzuki-Miyaura couplings.
    
  • The Solution: Successful protocols rely on precise ligand tuning. The use of bulky, strongly

    
    -donating ligands—such as N-Heterocyclic Carbenes (NHCs) in Pd-PEPPSI complexes—accelerates oxidative addition and reductive elimination while sterically blocking the pyridyl nitrogen from coordinating to the metal center[4]. Alternatively, utilizing highly nucleophilic transmetalating agents like triorganozincates allows the reaction to proceed at lower temperatures, preserving sensitive furan functional groups[5].
    

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Pyridyl-Br Insertion) Pd0->OxAdd + Pyridyl-Br Coord Off-Cycle Poisoning (Pyridyl N-Coordination) OxAdd->Coord Poor Ligand Choice Transmetal Transmetalation / C-H Activation (Furan Coupling) OxAdd->Transmetal + Furan Derivative + Base Coord->OxAdd Bulky Ligand (NHC) RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Pyridyl Furan Target Scaffold RedElim->Product Product Release

Palladium-catalyzed cross-coupling cycle highlighting the risk of off-cycle pyridyl coordination.

Quantitative Data: Reaction Optimization

The table below synthesizes empirical data demonstrating how catalyst and ligand choices dictate the success of pyridyl furan cross-coupling.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality
Pd(OAc)₂ (5 mol%)NoneK₂CO₃Toluene100< 20%Severe catalyst poisoning via pyridyl nitrogen coordination[3].
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃DME/H₂O9045-55%Moderate yield; protodeboronation of furan competes with coupling[1].
Pd-PEPPSI-IPr (1 mol%)NHC (IPr)KOAcDMAc12085-97%NHC prevents poisoning; KOAc enables CMD C–H activation[4].
PdCl₂(dppf) (2 mol%)dppfNoneTHF6580-90%Triorganozincate transmetalation is highly nucleophilic and rapid[5].

Validated Experimental Protocols

Protocol A: Direct C–H Arylation of Furans (Atom-Economical)

This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway, avoiding the need for pre-functionalized furan boronates or stannanes[4].

Reagents:

  • Aryl/Pyridyl bromide (1.0 equiv, 0.25 mmol)

  • Furan derivative (1.5 equiv, 0.375 mmol)

  • Pd-PEPPSI-NHC pre-catalyst (1 mol%)[4]

  • Potassium acetate (KOAc) (1.28 equiv, 0.32 mmol)[4]

  • Anhydrous N,N-Dimethylacetamide (DMAc) (2.0 mL)

Step-by-Step Methodology:

  • Inert Setup: In an argon-filled glovebox, charge a 5 mL reaction vial with KOAc, the Pd-PEPPSI-NHC pre-catalyst, and the pyridyl bromide. Causality: KOAc is specifically chosen over stronger bases (like KOtBu) because it acts as an internal base ligand during the CMD transition state, abstracting the furan C–H proton without causing furan ring degradation.

  • Solvent & Substrate Addition: Add anhydrous, degassed DMAc followed by the furan derivative. Seal the vial with a PTFE-lined cap.

  • Thermal Activation: Transfer the vial to a pre-heated block at 120 °C and stir vigorously for 3 to 12 hours[4]. Self-Validation: The solution will typically transition from a pale yellow to a deep, dark red/brown, indicating the formation of the active Pd(0) species.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and insoluble salts.

  • Purification: Wash the organic filtrate with water (3 × 5 mL) to remove DMAc, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Negishi-Type Cross-Coupling via Triorganozincates

This protocol is highly effective for substrates containing sensitive functional groups (e.g., aldehydes) that cannot survive the 120 °C temperatures of C–H arylation[5].

Step-by-Step Methodology:

  • Zincate Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve the furan derivative (e.g., furaldehyde diethyl acetal) in anhydrous THF. Deprotonate using n-BuLi at -78 °C, then perform a Li-to-Zn transmetalation by adding ZnCl₂ to form the intermediate zinc species[5].

  • Triorganozincate Formation: Add additional equivalents of an alkyl lithium reagent to form the highly reactive triorganozincate complex[5]. Causality: The "ate" complex drastically increases the nucleophilicity of the furan carbon, accelerating transmetalation to the Pd(II) center.

  • Cross-Coupling: To a separate flask containing the pyridyl halide and 2 mol% PdCl₂(dppf) in THF, transfer the triorganozincate solution via cannula.

  • Reaction & Deprotection: Stir at 65 °C for 2-4 hours. Quench with 1M HCl to simultaneously neutralize the reaction and deprotect the acetal to yield the 5-pyridyl-2-furaldehyde[5].

Workflow Step1 1. Inert Atmosphere Setup Argon/N2 Glovebox or Schlenk Step2 2. Reagent Loading Pd Pre-catalyst, Ligand, Base Step1->Step2 Step3 3. Substrate Addition Pyridyl Halide + Furan in Degassed Solvent Step2->Step3 Step4 4. Thermal Activation Heat to 80-120°C (CMD pathway) Step3->Step4 Step5 5. In-Process Control (IPC) Monitor via TLC/GC-MS Step4->Step5 Step5->Step4 Incomplete Conversion Step6 6. Quench & Filtration Cool to RT, Filter through Celite Step5->Step6 >95% Conversion

Step-by-step experimental workflow for air-sensitive palladium-catalyzed cross-coupling.

Troubleshooting & Analytical Validation

To ensure the reaction operates as a self-validating system, utilize the following analytical checkpoints:

  • In-Process TLC: Furan starting materials are generally non-polar. Upon successful coupling, the resulting pyridyl furan will be significantly more polar (due to the basic pyridyl nitrogen) and will exhibit intense fluorescence under 254 nm and 365 nm UV light due to the extended

    
    -conjugation across the heterocyclic three-ring assembly[2].
    
  • NMR Verification: Successful C–C bond formation is confirmed by the disappearance of the furan C–H proton at the coupling site. In ¹H NMR, the remaining furan protons typically appear at 6.5–7.5 ppm, while the electron-deficient pyridine protons appear significantly downfield at 7.5–8.8 ppm[4].

  • Homocoupling Artifacts: If bi-pyridyl or bi-furan homocoupled products are observed via GC-MS, it indicates that oxygen has infiltrated the system (facilitating oxidative homocoupling) or that transmetalation is occurring faster than oxidative addition. Ensure strict inert atmosphere techniques and consider switching to a more electron-rich phosphine or NHC ligand.

References

  • Synthesis of 5-Pyridyl-2-furaldehydes via Palladium-Catalyzed Cross-Coupling with Triorganozincates Source: Organic Letters (ACS Publications) URL:[Link]

  • Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines Source: ResearchGate URL:[Link]

  • One-Pot Synthesis and Redox Properties of Conjugation-Extended 4,4′-Bipyridines and Related Compounds. New Ligands Consisting of a Heterocyclic Three-Ring Assembly Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates Source: MDPI URL:[Link]

  • Exposing Mechanisms for Defect Clearance in Supramolecular Self-Assembly: Palladium–Pyridine Coordination Revisited Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Strategic Functionalization of 3-(2-Bromofuran-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 3-(2-Bromofuran-3-yl)pyridine as a scaffold for drug discovery. It addresses the ambiguity of the "C2 position" by defining two distinct synthetic pathways:

  • Furan-C2 Functionalization: Exploiting the reactive C–Br handle via cross-coupling.

  • Pyridine-C2 Functionalization: Exploiting the proximal C–H bond for intramolecular cyclization to form fused Furo[3,2-b]pyridine cores.

Executive Summary & Reactivity Landscape[1][2]

The scaffold 3-(2-Bromofuran-3-yl)pyridine represents a "privileged structure" in kinase inhibitor discovery. Its value lies in its bifunctional nature: it possesses an electrophilic handle (C–Br) on the electron-rich furan ring and a nucleophilic/directing site (C–H) on the electron-deficient pyridine ring.

The "C2" Duality

In the context of this molecule, "Functionalization at C2" presents two distinct synthetic opportunities:

  • Path A (Furan-C2): Intermolecular Cross-Coupling. The C–Br bond is the most reactive site, allowing for rapid library generation via Suzuki-Miyaura or Stille couplings.

  • Path B (Pyridine-C2): Intramolecular C–H Activation. The Furan-C2 bromide serves as a sacrificial handle to activate the adjacent Pyridine-C2 position, closing the ring to form furo[3,2-b]pyridine . This is the critical step for synthesizing planar, fused tricyclic cores.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent reactivity of the scaffold.

G Substrate 3-(2-Bromofuran-3-yl)pyridine (Starting Scaffold) PathA Path A: Furan-C2 Functionalization (Intermolecular Cross-Coupling) Substrate->PathA Boronic Acid, Pd(0) Suzuki-Miyaura PathB Path B: Pyridine-C2 Functionalization (Intramolecular Cyclization) Substrate->PathB Pd(II), Base, Heat C-H Activation ProductA 2-Aryl-3-(3-pyridyl)furan (Bi-heteroaryl Libraries) PathA->ProductA ProductB Furo[3,2-b]pyridine (Fused Tricyclic Core) PathB->ProductB

Figure 1: Divergent synthetic pathways for 3-(2-Bromofuran-3-yl)pyridine. Path A retains the bi-aryl structure; Path B fuses the rings via Pyridine-C2.

Protocol A: Furan-C2 Functionalization (Suzuki-Miyaura Coupling)

This protocol targets the C–Br bond at the Furan-C2 position. It is the primary method for attaching aryl or heteroaryl side chains.

Mechanistic Insight

The furan ring is electron-rich, making the oxidative addition of Pd(0) into the C–Br bond facile. However, the adjacent pyridine nitrogen can potentially coordinate to the palladium, acting as a catalyst poison. Therefore, the use of phosphine ligands with high steric bulk (e.g., SPhos, XPhos) or bidentate ligands (dppf) is crucial to prevent non-productive coordination.

Experimental Protocol

Reagents:

  • Substrate: 3-(2-Bromofuran-3-yl)pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

  • Solvent Addition: Add 1,4-Dioxane and stir to dissolve.

  • Base Addition: Add the 2M Na₂CO₃ solution. Note: The biphasic system requires vigorous stirring.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes to remove oxygen (critical to prevent homocoupling).

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table:

IssueLikely CauseSolution
Low Conversion Pyridine N-coordinationSwitch to Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos system.
Protodebromination Hydride source in solventEnsure dioxane is anhydrous and free of peroxides; use freshly degassed solvents.
Homocoupling Oxygen presenceIncrease degassing time; ensure inert atmosphere.

Protocol B: Pyridine-C2 Functionalization (Intramolecular Cyclization)

This is the advanced application. It utilizes the Furan-C2 bromide not as a final substitution point, but as a C–H activation handle to functionalize the Pyridine-C2 position. This reaction forms the furo[3,2-b]pyridine skeleton.[1]

Mechanistic Insight

This transformation proceeds via a Pd(II)/Pd(IV) or concerted metalation-deprotonation (CMD) mechanism.

  • Oxidative Addition: Pd(0) inserts into the Furan C–Br bond.

  • C–H Activation: The carbonate base assists in deprotonating the Pyridine-C2 position, forming a six-membered palladacycle intermediate.

  • Reductive Elimination: The C–C bond forms between Furan-C2 and Pyridine-C2, expelling Pd(0) and closing the ring.

Experimental Protocol

Reagents:

  • Substrate: 3-(2-Bromofuran-3-yl)pyridine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: PCy₃ (Tricyclohexylphosphine) or PPh₃ (10–20 mol%)

    • Note: PCy₃ is preferred for difficult C-H activations due to its electron-rich nature.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a pressure tube with substrate, Pd(OAc)₂, Ligand, and Base.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous DMA via syringe.

  • Reaction: Seal the tube and heat to 130–140°C for 16–24 hours. High temperature is required for the C-H activation step.

  • Monitoring: Monitor by LC-MS. Look for the loss of Br (mass -80) and loss of 2H (mass -2) relative to starting material (Net: -HBr).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Wash with EtOAc.

  • Purification: The product is often highly crystalline. Recrystallization from EtOH or column chromatography (DCM/MeOH) is recommended.

Pathway Visualization

ReactionMechanism Step1 Oxidative Addition Pd(0) inserts into Furan C-Br Step2 Concerted Metalation-Deprotonation (CMD) Base assists Pd in activating Pyridine C2-H Step1->Step2 Pd(II) Intermediate Step3 Reductive Elimination Formation of C2-C2 Bond Step2->Step3 Palladacycle Product Furo[3,2-b]pyridine Core Step3->Product

Figure 2: Mechanism of intramolecular cyclization targeting Pyridine-C2.

References

  • Furo[2,3-c]pyridine Synthesis: Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.

  • Pd-Catalyzed C-H Arylation: Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126.

  • General Pyridine Functionalization: Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Chemical Communications, (12), 1253-1264.

Sources

using 3-(2-Bromofuran-3-yl)pyridine as a fragment based drug design scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(2-Bromofuran-3-yl)pyridine in Fragment-Based Drug Design

Abstract

This guide details the strategic application of 3-(2-Bromofuran-3-yl)pyridine (BF-Py) as a high-value scaffold in Fragment-Based Drug Design (FBDD). Unlike traditional planar aromatics, the BF-Py scaffold offers a unique biaryl geometry with a defined twist angle, facilitating access to novel chemical space. This note provides comprehensive protocols for fragment growing via palladium-catalyzed cross-coupling, biophysical screening via Surface Plasmon Resonance (SPR), and structural considerations for hit-to-lead optimization.

Scaffold Profile & Vector Analysis

The BF-Py scaffold represents a "privileged structure" subclass—biaryl systems capable of exploring distinct sub-pockets within a protein binding site.

Physicochemical Properties (Estimated):

  • Molecular Weight: ~224.05 Da (Compliant with Rule of 3)

  • ClogP: ~2.5 (Ideal for membrane permeability)

  • H-Bond Acceptors: 2 (Pyridine N, Furan O)

  • H-Bond Donors: 0 (Reduces desolvation penalty)

  • Rotatable Bonds: 1 (Biaryl axis)

Vector Logic: Successful FBDD relies on "vectors"—defined geometric directions in which a fragment can be elaborated without disrupting the core binding mode.

  • Vector A (Growth Handle - Br): The C2-position bromine on the furan ring is the primary synthetic handle. It allows for "Fragment Growing" into adjacent hydrophobic pockets via Suzuki-Miyaura or Stille couplings.

  • Vector B (Anchor Point - Pyridine N): The pyridine nitrogen acts as a critical Hydrogen Bond Acceptor (HBA), often anchoring the fragment to the hinge region of kinases or conserved residues in GPCRs.

  • Vector C (Shape Diversity): The furan-pyridine bond is not planar. The steric clash between the furan oxygen/C4-hydrogen and the pyridine ring forces a twist (approx. 20-40°), providing 3D character often lacking in fused ring systems.

Experimental Protocols

Protocol A: Fragment Growing via Suzuki-Miyaura Coupling

Objective: To elaborate the BF-Py scaffold at the 2-position of the furan ring using diverse aryl/heteroaryl boronic acids.

Rationale: The 2-bromofuran moiety is electronically distinct from standard aryl bromides. It is electron-rich, facilitating oxidative addition, but the resulting product (2-arylfuran) can be acid-sensitive. We utilize a base-heavy, anhydrous protocol to maximize yield and stability.

Materials:

  • Scaffold: 3-(2-Bromofuran-3-yl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) - Chosen for robustness against steric bulk.

  • Base: K₂CO₃ (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane/Water (9:1 v/v, degassed)

Step-by-Step Procedure:

  • Setup: In a 10 mL microwave vial, combine the BF-Py scaffold (0.2 mmol), aryl boronic acid (0.3 mmol), and K₂CO₃ (0.6 mmol).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Catalyst Addition: Quickly remove the cap, add Pd(dppf)Cl₂ (0.01 mmol), and reseal. Purge for an additional 2 minutes.

  • Solvation: Inject degassed 1,4-Dioxane/Water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4 hours. ( Note: Microwave irradiation at 110°C for 30 min is a viable alternative).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Validation:

  • TLC: Monitor disappearance of the starting bromide (Rf ~0.6 in 30% EtOAc/Hex).

  • LC-MS: Confirm product mass (M+H). Look for the characteristic Br isotope pattern disappearance.

Protocol B: Biophysical Screening via SPR (Biacore)

Objective: To validate the binding affinity (


) of the BF-Py scaffold and its derivatives against a target protein.

Rationale: Fragments typically have weak affinity (


 in mM to high 

M range). SPR is sensitive enough to detect these transient interactions and allows for solubility limits (DMSO tolerance) to be tested.

Workflow:

  • Immobilization: Covalently couple the target protein to a CM5 sensor chip (Amine coupling) to a density of ~3000 RU.

  • Solubility Check: Dissolve BF-Py stock (100 mM in DMSO). Dilute to 1 mM in Running Buffer (PBS-P+, 5% DMSO). Check for aggregation via dynamic light scattering (DLS) if possible, or visual inspection.

  • Binding Assay:

    • Flow Rate: 30

      
      L/min.
      
    • Concentration Series: Inject 6 concentrations (e.g., 0, 31.25, 62.5, 125, 250, 500

      
      M).
      
    • Contact Time: 60 seconds (association) / 120 seconds (dissociation).

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model. Square-wave binding profiles are expected for fast-on/fast-off fragment kinetics.

Data Presentation & Analysis

Table 1: Representative SAR Expansion from BF-Py Scaffold Hypothetical data illustrating the "Fragment Growing" effect.

Compound IDR-Group (at Furan C2)MW (Da)cLogPSPR

(

M)
Ligand Efficiency (LE)
BF-Py (Core) -Br224.02.54500.35
BF-Py-01 -Phenyl221.23.1850.32
BF-Py-02 -4-Fluorophenyl239.23.3420.34
BF-Py-03 -4-Pyridyl222.21.81200.29
BF-Py-04 -Cyclopropyl185.22.12100.38

Visualization: Workflows & Pathways

Diagram 1: Chemical Logic & Synthetic Pathway

This diagram illustrates the structural vectors of the scaffold and the synthetic flow for library generation.

ChemicalLogic Scaffold 3-(2-Bromofuran-3-yl)pyridine (The Scaffold) VectorN Vector B: Pyridine N (H-Bond Acceptor) Scaffold->VectorN Interaction VectorBr Vector A: Furan C-Br (Synthetic Handle) Scaffold->VectorBr Reactivity Suzuki Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 VectorBr->Suzuki Activation Library Biaryl Fragment Library (Diverse R-Groups) Suzuki->Library Fragment Growing

Caption: Structural vector analysis of the BF-Py scaffold and its transition into a diverse fragment library via Palladium-catalyzed coupling.

Diagram 2: FBDD Screening Workflow

This diagram outlines the decision matrix for advancing the scaffold from a "Hit" to a "Lead."

FBDD_Workflow Start Fragment Library (BF-Py Derivatives) Screen Primary Screen (SPR / NMR) Start->Screen Decision1 Binder? Screen->Decision1 Validation Hit Validation (X-ray / HSQC) Decision1->Validation Yes (Kd < 1mM) Discard Discard Decision1->Discard No / Aggregator Optimization Fragment Growing (Synthetic Expansion) Validation->Optimization Structural Mode Defined Optimization->Validation Re-test Lead Lead Compound (nM Affinity) Optimization->Lead Iterative Cycles

Caption: Decision tree for validating and optimizing BF-Py fragments. Success relies on confirming specific binding modes before synthetic expansion.[1]

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3][4][5] Nature Chemistry. [Link]

  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Orthogonal C–H Activation and Functionalization Strategies for 3-(2-Bromofuran-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular scaffold 3-(2-Bromofuran-3-yl)pyridine presents a unique trifecta of reactive sites, making it a highly versatile building block in medicinal chemistry and materials science. It contains an electron-rich furan ring, a Lewis basic pyridine directing group, and a reactive C2–Br bond. This guide details three orthogonal, field-proven methodologies to selectively functionalize this molecule:

  • Electronic-Biased C5–H Arylation via Palladium-catalyzed Concerted Metalation-Deprotonation (CMD).

  • Proximity-Biased C4–H Functionalization via Rhodium-catalyzed, pyridine-directed metallacycle formation.

  • Electrophilic Cross-Coupling utilizing the C2–Br handle for the direct arylation of external heteroarenes.

Mechanistic Rationale & Scaffold Analysis

Achieving site-selectivity on a multi-functional heterocycle requires precise control over the catalytic microenvironment. The causality behind the site-selectivity for 3-(2-Bromofuran-3-yl)pyridine is governed by three distinct mechanistic drivers:

  • The CMD Pathway (Furan C5): In the absence of directing group pre-coordination, Palladium-catalyzed C–H activation is governed by the Concerted Metalation-Deprotonation (CMD) mechanism[1]. The furan C5–H bond is the most acidic and sterically accessible, making it the kinetically and thermodynamically favored site for base-assisted deprotonation[2].

  • The Directed Pathway (Furan C4): The 3-pyridyl substituent acts as an internal directing group. Coordination of a transition metal (e.g., Rh) to the pyridine nitrogen, followed by insertion into the adjacent furan C4–H bond, generates a highly stable 6-membered metallacycle (N1–C2–C3–C3'–C4'–Rh)[3]. This proximity bias completely overrides the intrinsic electronic preference for the C5 position[4].

  • The Oxidative Addition Pathway (Furan C2): The C2–Br bond possesses the lowest bond dissociation energy in the molecule. By utilizing Pd(0) catalysts with strongly electron-donating ligands (e.g., NHCs), oxidative addition at C2 outcompetes C–H activation, allowing the scaffold to serve as an electrophile in cross-dehydrogenative coupling[5].

Experimental Protocols

Protocol A: Palladium-Catalyzed C5–H Arylation via CMD

This protocol leverages pivalic acid (PivOH) as a proton shuttle to lower the activation energy of the C–H bond cleavage at the C5 position, preventing premature activation of the C2–Br bond.

Reagents:

  • 3-(2-Bromofuran-3-yl)pyridine (1.0 equiv, 0.5 mmol)

  • Aryl Iodide (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Pivalic Acid (PivOH) (30 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMAc (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)₂, K₂CO₃, and PivOH.

  • Substrate Addition: Add 3-(2-Bromofuran-3-yl)pyridine and the aryl iodide, followed by anhydrous DMAc. Seal the tube with a Teflon-lined cap.

  • Reaction: Transfer the tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours. The PivO⁻ anion actively shuttles protons from the furan C5 position to the insoluble carbonate base, driving the CMD cycle[2].

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite. Wash the organic layer with brine (3 × 10 mL) to remove DMAc. Dry over MgSO₄ and concentrate under reduced pressure.

  • Validation & Quality Control: Withdraw a 10 µL aliquot at the 2-hour mark. Quench with water, extract with EtOAc, and analyze via GC-MS. The presence of the unreacted C–Br isotopic signature (1:1 ratio of M / M+2 peaks) on the product mass confirms that the CMD pathway is selectively activating the C5–H bond without cross-coupling at the C2–Br site.

Protocol B: Rhodium-Catalyzed Pyridine-Directed C4–H Arylation

This protocol utilizes the pyridine nitrogen to anchor a Rh(I) catalyst, forcing activation of the sterically hindered C4–H bond via a 6-membered metallacycle[3].

Reagents:

  • 3-(2-Bromofuran-3-yl)pyridine (1.0 equiv, 0.2 mmol)

  • Aryl Bromide (2.0 equiv, 0.4 mmol) *[Rh(C₂H₄)₂Cl]₂ (5 mol% based on Rh)

  • LiOtBu (3.0 equiv)

  • Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube under argon, combine[Rh(C₂H₄)₂Cl]₂ and LiOtBu. Add 1.0 mL of THF and stir at room temperature for 10 minutes to generate the active Rh-alkoxide species.

  • Coupling: Add the 3-(2-Bromofuran-3-yl)pyridine and the aryl bromide dissolved in the remaining 1.0 mL of THF.

  • Heating: Heat the mixture to 80 °C for 16 hours. The rigid coordination of the pyridine nitrogen ensures exclusive functionalization at the C4 position[4].

  • Workup: Cool the mixture, quench with saturated aqueous NH₄Cl, and extract with CH₂Cl₂. Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

  • Validation & Quality Control: Monitor the reaction via ¹H NMR of the crude mixture. The disappearance of the distinct furan C4–H proton singlet (typically around 7.5–7.8 ppm), while the pyridine proton signals shift downfield due to transient metal coordination, confirms successful directed activation.

Protocol C: Direct Arylation of External Arenes utilizing the C2–Br Handle

Here, the title compound acts as the electrophile. A highly active Pd-NHC pre-catalyst is used to rapidly insert into the C2–Br bond, followed by C–H activation of an external heteroarene (e.g., thiophene)[5].

Reagents:

  • 3-(2-Bromofuran-3-yl)pyridine (1.0 equiv, 0.5 mmol)

  • Unactivated Heteroarene (e.g., 2-butylthiophene) (2.0 equiv)

  • Pd-NHC pre-catalyst (e.g., PEPPSI-IPr) (1 mol%)

  • KOAc (2.0 equiv)

  • Anhydrous DMAc (2.5 mL)

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere, combine the Pd-NHC pre-catalyst and KOAc in a reaction vial.

  • Addition: Add 3-(2-Bromofuran-3-yl)pyridine, the external heteroarene, and DMAc.

  • Reaction: Heat to 120 °C for 3 hours. The strongly donating NHC ligand facilitates rapid oxidative addition into the C2–Br bond, preventing competitive C–H activation on the furan ring itself[5].

  • Workup: Dilute with CH₂Cl₂, filter through Celite, and purify via standard chromatography.

  • Validation & Quality Control: Monitor the consumption of the starting material via LC-MS. The complete disappearance of the brominated isotopic pattern (M/M+2) and the emergence of the cross-coupled product mass validates successful oxidative addition and reductive elimination.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the three orthogonal pathways:

Reaction PathwayCatalyst SystemKey Additive / BasePrimary Reaction SiteTypical Yield RangeMechanistic Driver
C5–H Arylation Pd(OAc)₂ (5 mol%)PivOH / K₂CO₃Furan C565–85%Acidity / CMD
Directed C4–H Act. [Rh(C₂H₄)₂Cl]₂ (5 mol%)LiOtBuFuran C470–95%N-Coordination
C2–Br Cross-Coupling Pd-NHC (1 mol%)KOAcFuran C280–98%Oxidative Addition

Mechanistic Pathway Visualization

The logical relationships and divergent catalytic pathways are mapped below:

Orthogonal_CH_Activation cluster_pathways Core 3-(2-Bromofuran-3-yl)pyridine (Multifunctional Scaffold) Path_CMD Pd-Catalyzed C5-H Arylation (Concerted Metalation-Deprotonation) Core->Path_CMD PivOH, Base, Heat (Electronic Bias) Path_Dir Rh-Catalyzed Directed C-H Activation (Pyridine N-Coordination) Core->Path_Dir Rh(I)/Rh(III), Ligand (Proximity Bias) Path_Ox Pd-Catalyzed Cross-Coupling (C2-Br Oxidative Addition) Core->Path_Ox Pd(0), NHC/Phosphine (Electrophilic Bias) Prod_CMD C5-Functionalized Product (Retains C-Br and Pyridine) Path_CMD->Prod_CMD Prod_Dir C4-Functionalized Product (6-Membered Metallacycle) Path_Dir->Prod_Dir Prod_Ox C2-Arylated Furan Product (C-Br Cleavage) Path_Ox->Prod_Ox

Orthogonal C-H activation and cross-coupling pathways for 3-(2-Bromofuran-3-yl)pyridine.

References

  • [5] Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI Molecules (2024). 5

  • [3] Rhodium-Catalyzed Pyridine-Assisted C–H Arylation for the Synthesis of Planar Chiral Ferrocenes. CCS Chemistry (2024). 3

  • [4] Pyridine-directed carbon-carbon single bond activation: rhodium-catalyzed decarbonylation of aryl and heteroaromatic ketones. Tetrahedron Letters / NSF.4

  • [2] Concerted vs Nonconcerted Metalation-Deprotonation in Orthogonal Direct C-H Arylation of Heterocycles with Halides: A Computational Study. The Journal of Organic Chemistry (2021). 2

  • [1] Origins of regioselectivity of the palladium-catalyzed (aromatic)C–H bond metalation–deprotonation. ResearchGate / Computational Studies. 1

Sources

Troubleshooting & Optimization

overcoming catalyst poisoning in pyridyl-furan coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-FUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Welcome to the Heterocycle Coupling Support Hub

You are likely here because your reaction failed. You attempted to couple a pyridine halide with a furan boronic acid (or vice versa), and you are facing one of two outcomes:

  • The "Silent Death": 0% conversion, full recovery of starting material.

  • The "Vanishing Act": The furan species disappeared, but no product formed.

This guide treats your reaction as a failing system. We will diagnose the failure mode—Catalyst Poisoning or Substrate Decomposition —and provide the engineering controls to fix it.

Module 1: The Diagnostic Hub

Determine if your catalyst is dead or if your reagents are destroying themselves.

Diagnostic Workflow

Before changing ligands, run this mental check or use the decision tree below.

Symptom A: Reaction mixture stays clear/pale (no black Pd precipitation), but LCMS shows only Pyridine-Halide.

  • Diagnosis: Catalyst Poisoning. The pyridine nitrogen has coordinated to the Palladium (Pd), displacing your ligands and creating an inactive "rest state" complex. The catalytic cycle never started.

Symptom B: Reaction turns black (Pd black precipitates), Furan is gone, Pyridine-Halide remains.

  • Diagnosis: Protodeboronation. The furan-2-boronic acid is notoriously unstable.[1] Under basic conditions, the C-B bond hydrolyzed before the slow, poisoned catalyst could transmetalate.

DiagnosticTree Start Start Diagnosis CheckSM Check LCMS: Is Pyridine-Halide consumed? Start->CheckSM Yes Reaction Worked (Optimize Yield) CheckSM->Yes Yes No Check Furan Status CheckSM->No No FuranGone Furan Absent (Protodeboronation) No->FuranGone Furan Gone FuranPresent Furan Present (Catalyst Poisoning) No->FuranPresent Furan Intact Sol_Decomp Solution: Switch to MIDA / Trifluoroborate FuranGone->Sol_Decomp Sol_Poison Solution: Bulky Ligands (XPhos/SPhos) FuranPresent->Sol_Poison

Figure 1: Diagnostic decision tree to distinguish between catalyst inhibition and substrate instability.

Module 2: Overcoming Catalyst Poisoning

The Pyridine Problem: The nitrogen lone pair is a better ligand than your phosphine.

The Mechanism of Failure

In standard Suzuki couplings, Pd(0) requires an open coordination site to bind the aryl halide (Oxidative Addition). Pyridines bind to Pd(II) intermediates, forming stable [Pd(Pyridine)2(X)(Ar)] complexes that refuse to undergo transmetalation.

The Solution: Steric Shielding (The "Buchwald" Protocol)

You must use ligands that are physically too bulky to allow the pyridine to bind, yet flexible enough to allow the reaction to proceed.

Recommended Ligand Systems:

  • XPhos / SPhos: These biaryl phosphine ligands have massive steric bulk. They create a "roof" over the Pd center, blocking the approach of the pyridine nitrogen while facilitating the coupling.

  • P(tBu)3: The classic "ball of grease." High electron density speeds up oxidative addition, and bulk prevents poisoning.

Protocol 1: The "Resurrection" Conditions

Use this when the reaction stalls with standard Pd(PPh3)4.

  • Pre-catalyst: XPhos Pd G4 (5 mol%). Do not use in situ generation if possible; G4 ensures 1:1 active species.

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Base: K3PO4 (3.0 equiv) in water (degassed). Note: A 4:1 Dioxane:Water ratio is ideal.

  • Temperature: 80–100 °C.

Expert Insight: Avoid PdCl2(dppf) or Pd(PPh3)4 for pyridyl couplings. The ligands are too small and liable to displacement by the pyridine substrate [1].

Module 3: Stabilizing the Furan

The Furan Problem: Furan-2-boronic acid has a half-life of minutes in hot base.

The "Slow Release" Strategy

Furan-2-boronic acids undergo protodeboronation (C-B bond cleavage) rapidly in base. To fix this, you must "mask" the boron and release it slowly, keeping the concentration of free boronic acid low (below the decomposition threshold) but high enough for the catalyst.

Comparison of Boron Surrogates
Boron SpeciesStabilityReactivityRecommendation
Boronic Acid Very LowHighAvoid for furans.
Pinacol Ester ModerateModerateGood baseline, but can still degrade.
MIDA Boronate High ControlledGold Standard. Releases slowly.
Trifluoroborate HighLowExcellent, but requires solubility tuning.
Protocol 2: The MIDA Boronate Workflow

Based on the work of Burke et al. [2].

Step-by-Step:

  • Reagents:

    • Pyridyl Halide (1.0 equiv)[2]

    • Furan-2-MIDA boronate (1.5 equiv)

    • XPhos Pd G3 (2-5 mol%)

  • Solvent System:

    • THF : Water (10:1). The water is critical here to hydrolyze the MIDA slowly.

  • Base:

    • K3PO4 (3.0 equiv).

  • Execution:

    • Heat to 60 °C. The MIDA hydrolyzes over 2-3 hours, releasing fresh boronic acid that is immediately consumed by the highly active XPhos-Pd catalyst.

MIDA_Release MIDA MIDA-Furan (Stable Storage) Hydrolysis Slow Hydrolysis (H2O / Base) MIDA->Hydrolysis FreeAcid Free Boronic Acid (Transient) Hydrolysis->FreeAcid Rate Limiting Decomp Furan (Waste) (Protodeboronation) FreeAcid->Decomp Fast if Pd inactive Product Pyridyl-Furan (Coupled Product) FreeAcid->Product Fast with XPhos-Pd

Figure 2: The kinetic competition between cross-coupling and decomposition using MIDA boronates.

Module 4: Frequently Asked Questions (FAQs)

Q1: I cannot afford MIDA boronates. Can I use the boronic acid?

  • Answer: Yes, but you must simulate "Slow Release." Dissolve the furan boronic acid in a separate syringe and add it to the reaction mixture (containing Pd, Pyridine, and Base) via a syringe pump over 4 hours. This keeps the standing concentration of boronic acid low, minimizing decomposition [3].[3][4]

Q2: My reaction works for 3-pyridine but fails for 2-pyridine. Why?

  • Answer: This is the "Orth Effect." The nitrogen in 2-pyridine is physically closer to the C-X bond. Once the Pd inserts, the nitrogen can chelate back to the Pd (forming a 3-membered or 4-membered transition state interaction), drastically stabilizing the intermediate and stopping the cycle. Solution: Switch to G3-SPhos or G3-RuPhos , which are specifically designed for these difficult steric environments.

Q3: Can I use Lewis Acids to "mask" the pyridine?

  • Answer: Proceed with caution. Adding Cu(I) salts (like CuI) can bind the pyridine nitrogen (scavenging). However, Copper can also interfere with the transmetalation of the boronate. Use this as a last resort ("The Nuclear Option") if bulky ligands fail.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

Sources

preventing furan ring opening during acidic workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Hub

Status: Operational Topic: Preventing Furan Ring Opening During Acidic Workup Ticket ID: FUR-PROTECT-001 Lead Scientist: Dr. A. Vance

Module 1: Diagnostic & Triage (The "Why")

The Silent Failure Mechanism

The furan ring is often mischaracterized as a stable aromatic system. In reality, it is a masked 1,4-dicarbonyl enol ether . Under acidic conditions, the furan oxygen does not protonate first; rather, the


-carbon (C2 or C5) acts as a nucleophile, accepting a proton. This destroys aromaticity and creates a highly electrophilic oxocarbenium species that is rapidly trapped by water, leading to ring opening (hydrolysis) or polymerization (tarring).

Key Insight: The reaction is driven by the nucleophilicity of the C2/C5 position , not just the acidity of the medium. Electron-Donating Groups (EDGs) increase this nucleophilicity, making the ring more sensitive to acid. Electron-Withdrawing Groups (EWGs) stabilize it.

Mechanistic Pathway Visualization

The following diagram illustrates the catastrophic failure mode of furan in aqueous acid (e.g., during an HCl quench).

FuranHydrolysis Furan Furan Substrate (Aromatic) Cation Protonated Intermediate (Non-aromatic Cation) Furan->Cation Protonation at C2/C5 Acid H+ (Acidic Workup) Acid->Cation Hemiacetal Cyclic Hemiacetal (Dihydrofuranol) Cation->Hemiacetal Nucleophilic Attack Polymer Polymer/Tar (Black Oil) Cation->Polymer Intermolecular Attack (High Conc.) Water H2O Attack Water->Hemiacetal RingOpen 1,4-Dicarbonyl (Ring Opened) Hemiacetal->RingOpen Tautomerization (Irreversible)

Figure 1: Acid-catalyzed hydrolysis pathway of furan.[1][2] Note that the protonated intermediate is the bifurcation point for either ring opening (dilute conditions) or polymerization (concentrated conditions).

Module 2: Protocol Optimization (The "How")

Critical Parameter Assessment

Before initiating workup, assess the risk level of your specific furan substrate using the table below.

Substrate TypeSubstituents (C2/C5)Acid SensitivityRecommended Quench pHRisk Level
Electron-Deficient Ester, Nitrile, Ketone, SulfoneLowpH 4–5 (Weak Acid)🟢 Low
Neutral H, Alkyl (Methyl/Ethyl)ModeratepH 6–7 (Neutral)🟡 Moderate
Electron-Rich Methoxy, Amino, Silyl EtherExtreme pH > 7 (Basic)🔴 Critical
Latent Enol 2,5-DialkylHighpH 7 (Buffer only)🟠 High
Standard Operating Procedure: The "Cold-Buffer" Quench

Objective: Quench reactive species (Grignards, Lithiates, Hydrides) without exposing the furan ring to transient low pH.

Reagents:

  • Buffer A (Phosphate): 0.5M NaH₂PO₄ / Na₂HPO₄ (pH 7.0).

  • Buffer B (Acetate): 1M NaOAc / AcOH (pH 5.5) – Only for robust substrates.

  • Rochelle’s Salt: Sat. Potassium Sodium Tartrate (for Aluminum/Transition metals).

Protocol:

  • Cool Down: Cool the reaction mixture to -78 °C (or 0 °C if solvent freezes). Low temperature kinetically inhibits the protonation of C2.

  • Dilution: Dilute the reaction mixture with 3 volumes of diethyl ether or TBME. This "heat sink" absorbs the exotherm of the quench.

  • The Inverse Quench (Preferred):

    • Do NOT pour acid into the reaction.

    • Do NOT pour the reaction into acid.

    • DO transfer the reaction mixture slowly via cannula/syringe into a vigorously stirring flask of Buffer A at 0 °C.

  • Phase Separation: Immediately separate layers.

  • The "Insurance" Wash: Wash the organic layer once with Sat. NaHCO₃ to ensure no trace acid remains.

  • Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic Lewis acid character). Add 0.1% Triethylamine (Et₃N) if the substrate is strictly acid-intolerant.

Module 3: Troubleshooting Matrix (The "Fix")

FAQ: Common Failure Modes

Q1: My reaction mixture turned into a black tar immediately after adding 1M HCl. What happened?

  • Diagnosis: You triggered the furfuryl cation polymerization cascade . The local concentration of acid at the drop site was too high, generating carbocations that reacted with unprotonated furan rings.

  • The Fix: Never use strong mineral acids (HCl, H₂SO₄) for furan workups. If you must neutralize a strong base, use solid Ammonium Chloride (NH₄Cl) or a phosphate buffer. If the tar is already formed, the product is likely lost.

Q2: NMR shows a clean spectrum, but I see new aldehyde peaks (9-10 ppm) and loss of aromatic protons.

  • Diagnosis: The ring has opened via the Paal-Knorr reverse mechanism , forming a 1,4-dicarbonyl (often an enedione). This is common when "drying" extracts with acidic agents or leaving them in CDCl₃ (which becomes acidic over time) for too long.

  • The Fix:

    • Filter the NMR sample through a small plug of basic alumina.

    • Store the compound with a trace of Et₃N or in a freezer.

    • Repurify on silica gel pre-treated with 1% Et₃N/Hexanes.

Q3: I need to remove a basic catalyst (Pyridine/DMAP), but acid washing destroys my product. How do I purify?

  • Diagnosis: Standard "acid wash" removal of pyridines is incompatible with furans.

  • The Fix: Use Copper(II) Sulfate (CuSO₄) .

    • Wash the organic layer with saturated aqueous CuSO₄.

    • Pyridine coordinates to Copper (turning the solution dark blue/purple) and stays in the aqueous phase.

    • The pH of CuSO₄ solution is mildly acidic (~4-5) but usually tolerated by furans if done quickly and cold.

Q4: My product degrades on the Rotavap.

  • Diagnosis: Concentration of trace acids. As solvent evaporates, the concentration of any residual acid spikes, catalyzing decomposition.

  • The Fix: Add 5 drops of Triethylamine to the flask before evaporation. This buffers any trace acid liberated during the concentration process.

References & Validation[3][4]

  • Dunlop, A. P. (1948). "Furan Chemistry: Industrial Aspects and Acid Stability." Industrial & Engineering Chemistry. (Foundational text on furan hydrolysis kinetics).

  • G. L. Delliere et al. (2022). "Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization." MDPI Polymers. Link

  • Liang, X. et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution: A DFT Study." Frontiers in Bioengineering and Biotechnology. Link

  • BenchChem Technical Support. (2025). "Stability of Furan Rings in Acidic/Basic Conditions." BenchChem Knowledge Base. Link

  • Organic Chemistry Portal. "Synthesis of Furans and Stability Protocols." Link

Sources

Technical Support Center: Navigating Protodeboronation of Pyridyl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for a common yet vexing challenge in modern synthetic chemistry: the protodeboronation of pyridyl boronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple protocols and equip you with a deep, mechanistic understanding to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries regarding protodeboronation, providing quick and actionable advice.

Q1: What is protodeboronation and why is it such a problem with pyridyl boronic acids?

A1: Protodeboronation is an undesired side reaction where the C–B bond of the boronic acid is cleaved and replaced by a C–H bond, effectively destroying your coupling partner.[1] This process is particularly rampant with heteroaromatic boronic acids. The 2-pyridyl boronic acid isomer is notoriously unstable due to its tendency to form a zwitterionic intermediate at neutral pH, which readily undergoes fragmentation.[1] In fact, under neutral conditions at 70°C, its half-life can be as short as 25-50 seconds, whereas the 3- and 4-pyridyl isomers are significantly more stable.

Q2: How can I quickly determine if protodeboronation is the primary cause of my low yield?

A2: The most direct method is to analyze your crude reaction mixture by LC-MS, GC-MS, or NMR spectroscopy. The key indicator is the presence of a significant byproduct corresponding to the protonated version of your starting material (e.g., pyridine instead of a coupled product from 2-pyridylboronic acid). This will typically be accompanied by unreacted aryl halide and a low yield of the desired biaryl product.

Q3: I'm using a 2-pyridyl boronic acid. Is there a simple switch I can make to improve my results?

A3: Absolutely. The most effective initial strategy is to switch from the free boronic acid to a more stable derivative. The most common and effective alternatives are:

  • Pinacol boronate esters (Bpin): These are significantly more stable than the corresponding boronic acids.

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline solids that can be purified by chromatography and stored long-term on the benchtop. They act as "slow-release" sources of the boronic acid under specific reaction conditions.

  • Potassium trifluoroborate salts (BF3K): These are also highly stable, crystalline solids that are less prone to protodeboronation.

Q4: My protodeboronation issue persists even when using a pinacol ester. What's the next step?

A4: If switching to a more stable derivative isn't sufficient, you need to scrutinize your reaction conditions. Key factors to consider are the choice of base, solvent, temperature, and catalyst system. A common issue is that the rate of the desired Suzuki-Miyaura coupling is too slow, allowing time for the competing protodeboronation to occur. The troubleshooting guide below provides a more in-depth approach to optimizing these parameters.

Part 2: In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach to troubleshooting is required. This guide is structured to help you diagnose and solve persistent protodeboronation issues.

Understanding the Core Problem: A Mechanistic View

The instability of 2-pyridyl boronic acid stems from the proximity of the basic nitrogen atom to the boronic acid moiety. This allows for the formation of a zwitterionic species which is primed for rapid C-B bond cleavage.

protodeboronation_mechanism cluster_0 Protodeboronation of 2-Pyridyl Boronic Acid 2_pyridyl_BA 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate 2_pyridyl_BA->Zwitterion Intramolecular Proton Transfer (Neutral pH) Pyridine Pyridine (Protodeboronated Product) Zwitterion->Pyridine Rapid C-B Cleavage (Fragmentation) Boric_Acid B(OH)3 troubleshooting_workflow cluster_0 Reagent Stabilization cluster_1 Kinetic Optimization start Low Yield & High Protodeboronation q1 Step 1: Boron Reagent Are you using the free boronic acid? start->q1 a1 Switch to a more stable derivative: - MIDA Boronate (recommended) - Pinacol Boronate (Bpin) - Trifluoroborate (BF3K) q1->a1 Yes q2 Step 2: Reaction Conditions Is protodeboronation still an issue? q1->q2 No a1->q2 a2 Optimize Base & Solvent: | - Use a weaker, non-aqueous base (e.g., K3PO4, Cs2CO3). - Use anhydrous solvents (e.g., Dioxane, Toluene, DMF). - Avoid protic solvents if possible. q2->a2 Yes end Improved Yield & Minimized Protodeboronation q2->end No a3 Optimize Catalyst System: | - Use a high-activity catalyst (e.g., Pd(OAc)2/SPhos). - Increase catalyst loading if necessary. - Consider pre-catalysts for consistent Pd(0) generation. a2->a3 a4 Introduce Additives: | - Add Cu(I) or Cu(II) salts (e.g., Cu(OAc)2, CuCl). - Copper facilitates transmetalation and can stabilize the pyridyl nitrogen. a3->a4 a4->end

Caption: A systematic workflow for troubleshooting protodeboronation.

Detailed Troubleshooting Scenarios
Problem Underlying Cause & Explanation Recommended Solution(s)
Significant protodeboronation with 2-pyridylboronic acid. The free boronic acid is inherently unstable due to the formation of a zwitterionic intermediate that rapidly decomposes. [1]Primary: Switch to a 2-pyridyl MIDA boronate, which is a stable, solid reagent. [2]Alternative: Use a 2-pyridyl pinacol boronate ester.
Protodeboronation still observed with a pinacol ester. The Suzuki coupling is too slow, allowing for gradual hydrolysis of the ester to the unstable boronic acid, which then decomposes. This can be exacerbated by strong aqueous bases and high temperatures.1. Optimize the Base: Switch from strong hydroxide bases to weaker carbonate or phosphate bases (e.g., K3PO4, Cs2CO3). These are less likely to aggressively hydrolyze the ester. 2. Use Anhydrous Conditions: Employ anhydrous solvents like dioxane or toluene to minimize water-driven hydrolysis. 3. Accelerate the Coupling: Use a more active catalyst system, such as those based on Buchwald or Fu ligands (e.g., SPhos, XPhos), to speed up the productive reaction.
Low yield with a stable MIDA boronate. MIDA boronates require specific conditions for the "slow release" of the boronic acid. If the release is too slow or the catalyst is not active enough, the reaction will not proceed efficiently.1. Follow a Validated Protocol: MIDA boronate couplings often have specific requirements, such as the use of a mild base (e.g., K3PO4) and a water co-solvent to facilitate the slow hydrolysis. 2. Introduce a Copper Co-catalyst: For particularly challenging couplings, the addition of a copper salt (e.g., Cu(OAc)2) has been shown to be highly effective. The copper is believed to undergo a C-B to C-Cu transmetalation, forming a 2-pyridyl copper intermediate that more readily transmetalates with palladium. [2][3]
Homocoupling of the pyridyl boronic acid is a major byproduct. This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems.1. Ensure Inert Atmosphere: Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. 2. Optimize Catalyst and Ligand: Some ligands are more prone to promoting homocoupling. Screening different phosphine ligands may be necessary.

Part 3: Validated Experimental Protocols

The following protocols are provided as a robust starting point for your experiments. They are based on established and cited methodologies.

Protocol 1: Synthesis of 2-Pyridyl N-Methyliminodiacetic Acid (MIDA) Boronate

This protocol is adapted from a method developed for the synthesis of a range of challenging heterocyclic MIDA boronates. It involves an in-situ generation of a triisopropoxyborate salt followed by transligation with MIDA at elevated temperatures.

Materials:

  • 2-Bromopyridine

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Add triisopropyl borate (1.2 equivalents) to the cooled THF.

  • In a separate flask, dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF.

  • Slowly add n-BuLi (1.1 equivalents) to the 2-bromopyridine solution at -78 °C to generate the 2-lithiopyridine species.

  • Transfer the 2-lithiopyridine solution via cannula to the flask containing triisopropyl borate at -78 °C. Stir for 1 hour at this temperature to form the lithium triisopropoxy(2-pyridyl)borate salt.

  • In a separate flask, add N-methyliminodiacetic acid (MIDA, 1.5 equivalents) and anhydrous DMSO.

  • Warm the borate salt solution to room temperature and then transfer it to the MIDA/DMSO mixture.

  • Heat the reaction mixture to 110-120 °C and stir for 4-6 hours. The reaction progress can be monitored by LC-MS.

  • After cooling to room temperature, perform an aqueous workup and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • The crude product can be purified by flash column chromatography on silica gel to yield the 2-pyridyl MIDA boronate as a stable, white solid.

Protocol 2: Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride

This protocol employs a copper co-catalyst, which has been shown to be highly effective for coupling 2-pyridyl MIDA boronates with challenging electrophiles like aryl chlorides. [2] Materials:

  • 2-Pyridyl MIDA boronate (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • SPhos (10 mol%)

  • Copper(II) acetate (Cu(OAc)2) (50 mol%)

  • Potassium phosphate (K3PO4) (5.0 equivalents)

  • Diethanolamine (DEA) (1.0 equivalent)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add the 2-pyridyl MIDA boronate, aryl chloride, Pd(OAc)2, SPhos, Cu(OAc)2, and K3PO4.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe, followed by diethanolamine.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir the reaction for 24 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Comparative Performance Data

The following table summarizes typical yields for the coupling of 2-pyridyl MIDA boronate with various aryl chlorides using the conditions described in Protocol 2, demonstrating the robustness of this method. [2]

Aryl Chloride Product Yield (%)
4-Chloro-tert-butylbenzene 2-(4-tert-butylphenyl)pyridine 91
4-Chloroanisole 2-(4-methoxyphenyl)pyridine 85
2-Chlorotoluene 2-(o-tolyl)pyridine 88

| 1-Chloro-2,6-dimethoxybenzene| 2-(2,6-dimethoxyphenyl)pyridine | 64 |

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 51(5), 1254-1258. [Link]

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., Kurihara, H., Dreher, S. D., Weissman, S. A., Stauffer, S. R., & Burgey, C. S. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic letters, 11(2), 345–347. [Link]

  • Wikipedia contributors. (2023, December 12). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved February 26, 2026, from [Link]

Sources

troubleshooting low conversion rates in heteroaryl Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Low Conversion in Heteroaryl Systems Lead Scientist: Senior Application Specialist

Diagnostic Triage: Start Here

Symptom: Your reaction yield is low (<30%) or the reaction has stalled. Immediate Action: Analyze the crude reaction mixture via LC-MS or 1H NMR. Do not rely solely on TLC.

Use the logic flow below to identify your specific failure mode.

Troubleshooting Logic Flowchart

TroubleshootingFlow Start Low Conversion / Stalled Reaction Analyze Analyze Crude Mixture (LCMS/NMR) Start->Analyze SM_Intact Halide SM Intact Boronate Intact Analyze->SM_Intact No Reaction SM_Gone_Boron_Gone Halide Intact Boronate Consumed (Protodeboronation) Analyze->SM_Gone_Boron_Gone Boronate Missing Homocoupling Biaryl Homocoupling (Ar-Ar or Het-Het) Analyze->Homocoupling Dimer Observed Dehal Hydrodehalogenation (Ar-X -> Ar-H) Analyze->Dehal Reduced Halide OxidativeAdd FAILURE: Oxidative Addition (Catalyst Poisoning or Electronic Mismatch) SM_Intact->OxidativeAdd Stability FAILURE: Boronate Instability (Base/Temp Sensitivity) SM_Gone_Boron_Gone->Stability Oxygen FAILURE: Oxygen Ingress (Poor Degassing) Homocoupling->Oxygen Dehal->Oxygen Hydride Source?

Figure 1: Diagnostic logic for categorizing reaction failure based on crude mixture analysis.

Issue: Protodeboronation (Boronate Instability)

Diagnosis: Your aryl halide is unreacted, but the heteroaryl boronic acid/ester has converted to the protonated heterocycle (e.g., 2-pyridineboronic acid


 pyridine).
The Mechanism

Heteroaryl boronic acids, particularly 2-substituted pyridines, pyrimidines, and thiazoles, are notoriously unstable. Under basic conditions, they form a zwitterionic intermediate that facilitates rapid C-B bond cleavage by water or protic solvents. This process often outcompetes the transmetallation step.

Solutions & Protocols
ApproachMethodologyWhy it works
Switch Reagent Use MIDA Boronates or Potassium Trifluoroborates (BF3K) .These slow-release precursors mask the boron atom, preventing base-catalyzed decomposition until hydrolysis occurs in a controlled manner.
Anhydrous Conditions Use K3PO4 or K2CO3 in Dioxane/Toluene (Strictly Anhydrous).Removing water eliminates the primary proton source for protodeboronation. Requires a phase-transfer catalyst (e.g., 18-crown-6) or high temperature to solubilize inorganic bases.
"Slow-Release" Syringe pump addition of the boronic acid over 2–4 hours.Keeps the instantaneous concentration of the unstable boronate low, favoring the catalytic cycle over decomposition.

Critical Reference: Cox, P. A. et al. "Protodeboronation of Heteroarylboronic Acids." (See Reference 1).

Issue: Catalyst Deactivation (Poisoning)

Diagnosis: Reaction stalls immediately. Adding more catalyst doesn't help. Substrates contain Lewis-basic nitrogens (pyridines, imidazoles, amines).

The Mechanism

Nitrogen atoms in your substrate can displace phosphine ligands and coordinate tightly to the Palladium center. This forms an inactive "Pd-N" complex that cannot undergo oxidative addition.

Visualizing the Poisoning Pathway

Poisoning Pd0 Active Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd Normal Path Poisoned OFF-CYCLE Pd(II)-N-Heterocycle (Inactive) Pd0->Poisoned N-Coordination (Inhibition) Substrate Heteroaryl-Cl (N-containing) Substrate->Poisoned

Figure 2: Competition between productive oxidative addition and off-cycle catalyst poisoning by heteroatoms.

Recommended Catalyst Systems

To overcome poisoning, you need ligands that are bulky (to sterically prevent N-coordination) and electron-rich (to accelerate oxidative addition).

  • Buchwald G3/G4 Precatalysts (XPhos, SPhos):

    • XPhos-Pd-G4: The "Gold Standard" for heteroaryl chlorides. The isopropyl groups provide a massive steric shell that prevents N-poisoning.

    • SPhos-Pd-G4: Excellent for sterically hindered coupling partners.

  • Pd-PEPPSI-IPr:

    • An N-Heterocyclic Carbene (NHC) catalyst.[1][2] Extremely robust against poisoning and air/moisture. Often works where phosphines fail.

Optimization Matrix: The "Standard Screening Kit"

Do not guess. Run a 4-reaction screen using this matrix for difficult heteroaryl couplings.

ParameterCondition A (General)Condition B (Unstable Boron)Condition C (Difficult Halide)
Catalyst Pd(dppf)Cl2 (5 mol%)XPhos-Pd-G4 (2 mol%)Pd-PEPPSI-IPr (2 mol%)
Solvent Dioxane/H2O (4:1)Anhydrous DioxaneToluene/Isopropanol (4:1)
Base K2CO3 (2.0 equiv)K3PO4 (3.0 equiv)KOtBu (2.0 equiv)
Temp 80°C100°C60°C - 80°C
Additives None18-crown-6 (if solubility is poor)LiCl (promotes transmetallation)

Experimental Protocols

Protocol A: High-Performance Heteroaryl Coupling (Buchwald Method)

Best for: Heteroaryl chlorides + Heteroaryl boronic acids.

  • Setup: Charge a reaction vial with XPhos-Pd-G4 (2 mol%), Boronic Acid (1.5 equiv), and Base (K3PO4, 2.0 equiv).

  • Inerting: Seal the vial. Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration wrt halide) via syringe.

  • Halide Addition: Add the heteroaryl halide (1.0 equiv). If liquid, add via syringe; if solid, add in step 1.

  • Reaction: Heat to 80–100°C for 2–12 hours.

  • Workup: Filter through Celite, elute with EtOAc, and concentrate.

Protocol B: Handling Unstable 2-Pyridyl Boronates (MIDA/Anhydrous)

Best for: 2-pyridine, 2-pyrimidine, or oxazole coupling partners.

  • Pre-drying: Flame-dry the glassware. Ensure the base (K3PO4) is finely ground and dried in an oven/desiccator.

  • Catalyst: Use Pd-PEPPSI-IPr (2 mol%) or XPhos-Pd-G3 (2 mol%).

  • Solvent: Use Anhydrous THF or Dioxane . Do NOT add water.

  • Activation: If using MIDA boronates, add 5 equiv of water slowly at high temp, or use a specific hydrolysis protocol (e.g., NaOH/MeCN) prior to coupling.

    • Alternative: For standard boronic acids, run strictly anhydrous with 3.0 equiv K3PO4.

  • Temperature: Heat aggressively (100°C) to force the reaction before decomposition occurs.

References

  • Protodeboron

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2010).
    • Source: Journal of the American Chemical Society[3]

    • [Link]

  • Buchwald Ligand Selection Guide

    • Almond-Thynne, J., et al. (2016).[4] Site-selective Suzuki–Miyaura coupling of heteroaryl halides.

    • Source: Chemical Science (RSC)
    • [Link]

  • Pd-PEPPSI-IPr Overview & Applications Organ, M. G., et al. Pd-PEPPSI-IPr: A Highly Efficient Catalyst for Suzuki-Miyaura Cross-Coupling. Source: Sigma-Aldrich / Merck
  • Troubleshooting Suzuki Reactions

    • BenchChem Technical Support.[5][6][7] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

    • Source: BenchChem[5][6][8]

Sources

Validation & Comparative

Comparative Characterization Guide: 3-(2-Bromofuran-3-yl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to address the specific analytical challenge of characterizing 3-(2-Bromofuran-3-yl)pyridine , a biaryl system where regioisomerism is the primary quality control hurdle.

Executive Summary

In the development of furan-pyridine biaryl scaffolds (common in kinase inhibitors and organic electronics), the synthesis of 3-(2-bromofuran-3-yl)pyridine presents a critical regio-selectivity challenge. Standard Suzuki-Miyaura coupling or bromination protocols frequently generate structural isomers—specifically the 3-(3-bromofuran-2-yl)pyridine (the "swapped" isomer) and the 3-(5-bromofuran-2-yl)pyridine (the 2,5-linear isomer).

While LC-MS confirms molecular weight (


 223/225), it fails to distinguish these regioisomers. This guide outlines why 1H NMR  is the primary screening tool and how to utilize HMBC (Heteronuclear Multiple Bond Correlation)  as the definitive validation method.

The Analytical Challenge: Defining the Isomers

The core difficulty lies in the furan ring substitution pattern. The pyridine ring signals remain relatively constant; the "fingerprint" lies in the furan protons.

Isomer NameStructure DescriptionKey Analytical Feature
Target Product 3-(2-Bromofuran-3-yl)pyridine 2,3-disubstituted furan. Remaining protons at C4/C5 are vicinal.
Kinetic Isomer 3-(3-Bromofuran-2-yl)pyridine 2,3-disubstituted furan. Remaining protons at C4/C5 are vicinal. Hardest to distinguish.
Linear Isomer 3-(5-Bromofuran-2-yl)pyridine 2,5-disubstituted furan. Remaining protons at C3/C4 are vicinal.
Distal Isomer 3-(4-Bromofuran-2-yl)pyridine 2,4-disubstituted furan. Remaining protons at C3/C5 are separated (W-coupling).

Comparative Analysis: NMR vs. Alternatives

The following table compares the efficacy of 1H NMR against other standard characterization techniques for this specific molecule.

Feature1H NMR (1D) LC-MS/MS 2D NMR (HMBC)
Regioisomer ID High (via

-coupling)
None (Same Mass)Definitive (Connectivity)
Sensitivity Medium (mg scale)High (ng scale)Low (Requires conc. sample)
Throughput Fast (< 5 min)Fast (< 5 min)Slow (15–60 min)
Quantitation Excellent (Molar ratio)Poor (Response factors vary)N/A
Verdict Primary Screen Purity Check Only Validation Required

Critical Insight: LC-MS is useless for isomer identification here. You must use NMR. 1D 1H NMR can screen out the 2,5- and 2,4-isomers immediately based on Coupling Constants (


). Distinguishing the Target from the Kinetic Isomer requires careful chemical shift analysis or 2D HMBC.

Detailed Characterization: The NMR Fingerprint

A. Theoretical & Predicted Shift Data (DMSO-d6)

Note: Values are representative based on substituent effects (Pretsch/Silverstein rules).

1. The Furan Ring (The Differentiator)

The coupling constant (


) between the remaining furan protons is the decision maker.
Isomer TypeProton PositionsMultiplicityCoupling Constant (

)
Diagnosis
Target (2,3-sub) H4, H5Doublets

Hz
Match
Kinetic (2,3-sub) H4, H5Doublets

Hz
Ambiguous (Requires HMBC)
Linear (2,5-sub) H3, H4Doublets

Hz
Reject (Coupling too large)
Distal (2,4-sub) H3, H5Singlets/Fine

Hz
Reject (Coupling too small)
2. The Pyridine Ring (The Anchor)

The 3-substituted pyridine ring provides a consistent pattern:

  • H2: ~8.8 ppm (Singlet-like, broadened by long-range coupling).

  • H6: ~8.6 ppm (Doublet,

    
     Hz).
    
  • H4: ~8.0 ppm (ddd,

    
     Hz).
    
  • H5: ~7.4 ppm (dd,

    
     Hz).
    
B. Distinguishing the Target from the "Kinetic Isomer"

Since both the Target and the Kinetic Isomer share the ~2.0 Hz coupling, how do you distinguish them?

  • Chemical Shift Logic:

    • Target: H4 is beta to Oxygen, adjacent to Pyridine. H5 is alpha to Oxygen.

    • Kinetic Isomer: H4 is beta to Oxygen, adjacent to Bromine. H5 is alpha to Oxygen.

    • Observation: The Pyridine ring is a strong anisotropic deshielding group. In the Target , H4 is closer to the Pyridine ring current than in the Kinetic isomer. Expect H4 to be slightly downfield in the Target compared to the Kinetic isomer.

  • The HMBC "Smoking Gun":

    • Run a 1H-13C HMBC .

    • Look for the correlation of the Pyridine H2 signal.

    • Target: Pyridine-H2 correlates to the quaternary carbon connecting the rings (Furan C3). Furan C3 should correlate to Furan H4 (strong 2-bond) and Furan H5 (weak 3-bond).

    • Kinetic Isomer: Pyridine-H2 correlates to Furan C2. Furan C2 has NO protons attached and is attached to Oxygen. The correlations will differ significantly in the carbon dimension.

Experimental Protocol

Step 1: Sample Preparation[1]
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent overlap of aromatic signals and reduce moisture broadening).

  • Concentration: 5–10 mg of sample in 600 µL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure good shimming.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Scans (NS): 16 (minimum) to 64 (for clear satellites).

  • Relaxation Delay (D1): 3.0 seconds . Crucial: Aromatic protons have long T1 relaxation times. Short D1 leads to integration errors, making impurity quantification impossible.

  • Spectral Width: 14 ppm (to catch broad NH or acidic protons if precursors are present).

  • Temperature: 298 K (25°C).

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for accurate integration of the furan doublets.

  • Baseline Correction: Polynomial (Bernstein) fit.

Visualization: Decision Logic & Workflow

Diagram 1: Characterization Workflow

This flowchart illustrates the logical progression from synthesis to validated structure.

G Start Crude Reaction Mixture (Suzuki Coupling) Purification Flash Chromatography (Isolate Major Spot) Start->Purification NMR_1H 1H NMR (DMSO-d6) Analyze Furan Region (6.0 - 8.0 ppm) Purification->NMR_1H Decision_J Measure J-Coupling of Furan Protons NMR_1H->Decision_J Result_25 J ≈ 3.5 Hz (2,5-Isomer) Decision_J->Result_25 Wide Doublet Result_24 J < 1.0 Hz (2,4-Isomer) Decision_J->Result_24 Singlet/Fine Result_23 J ≈ 1.9 Hz (2,3-Isomer Candidate) Decision_J->Result_23 Sharp Doublet Result_25->Start Discard/Repurify Result_24->Start Discard/Repurify HMBC Run 2D HMBC Check Pyridine-Furan Connectivity Result_23->HMBC Validation Needed Final_Target Target Confirmed: 3-(2-Bromofuran-3-yl)pyridine HMBC->Final_Target Py-C3 Correlation Final_Kinetic Isomer Confirmed: 3-(3-Bromofuran-2-yl)pyridine HMBC->Final_Kinetic Py-C2 Correlation

Caption: Analytical workflow for isolating and validating the target furan-pyridine regioisomer.

Diagram 2: The "J-Coupling" Decision Tree

A visual guide to interpreting the furan doublets.

Logic Input Furan Proton Signal Split_Large Large Splitting (J > 3.0 Hz) Input->Split_Large Split_Med Medium Splitting (J = 1.8 - 2.0 Hz) Input->Split_Med Split_Small Small/No Splitting (J < 1.0 Hz) Input->Split_Small Concl_Large H3-H4 Vicinal (Wrong Isomer) Split_Large->Concl_Large Concl_Med H4-H5 Vicinal (Correct Pattern) Split_Med->Concl_Med Concl_Small H3-H5 W-Coupling (Wrong Isomer) Split_Small->Concl_Small

Caption: Quick-reference logic for filtering isomers based on furan coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for heterocyclic coupling constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for chemical shift prediction rules).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon. (Context for furan regioselectivity in coupling).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

HRMS fragmentation patterns for pyridyl-furan compounds

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns for Pyridyl-Furan Compounds: A Platform Comparison Guide

Introduction

Pyridyl-furan scaffolds are privileged pharmacophores frequently utilized in drug discovery, most notably in antitrypanosomal prodrugs (e.g., DB844) and highly selective kinase inhibitors. Accurate structural elucidation of these compounds and their downstream metabolites relies entirely on the fidelity of tandem high-resolution mass spectrometry (HRMS).

This guide objectively compares the fragmentation behaviors and analytical performance of the two leading HRMS paradigms used in structural elucidation: Quadrupole Time-of-Flight Collision-Induced Dissociation (Q-TOF CID) and Orbitrap Higher-Energy Collisional Dissociation (Orbitrap HCD) .

Mechanistic Causality of Pyridyl-Furan Fragmentation

When subjected to collisional activation, pyridyl-furan compounds exhibit highly specific, energy-dependent fragmentation pathways driven by the electronic properties of their heteroaromatic rings.

  • Amidine/Methoxyamidine Cleavage (Low Energy): In compounds like the prodrug DB844 (2,5-bis[5-(N-methoxyamidino)-2-pyridyl]furan), the initial, lowest-energy fragmentation involves the characteristic cleavage of the methoxyamidine moiety. This results in a highly diagnostic loss of OCH3NH2 (-47 Da)[1]. For instance, the[M+H]+ precursor ion at m/z 352.2 readily yields a major product ion at m/z 305.1[1].

  • Furan Ring Opening and CO Extrusion (Medium Energy): As collision energy increases, the central furan ring undergoes electrocyclic ring-opening, followed by the extrusion of carbon monoxide (CO, -28 Da). This is a hallmark mechanistic step for furan-containing molecules, generating a highly conjugated, stable intermediate.

  • Inter-Ring C-C Cleavage (High Energy): At elevated energies, the C-C bond between the pyridyl and furan rings cleaves, yielding distinct, localized pyridyl cations.

Why the Platforms Differ: Q-TOF CID utilizes a standard collision cell where precursor ions undergo multiple low-energy collisions with a neutral gas (e.g., N2 or Ar). In contrast, Orbitrap HCD employs an ion-routing multipole cell with a DC voltage gradient, which accelerates ions into the collision gas[2]. Because of these distinct kinetic environments, achieving matching MS/MS spectra between the two platforms generally requires a slightly lower absolute collision energy (CE) setting on the Orbitrap HCD compared to the Q-TOF CID[3].

Fragmentation Precursor Precursor Ion [M+H]+ m/z 352.2 Int1 Loss of OCH3NH2 (-47 Da) m/z 305.1 Precursor->Int1 Low CE (CID/HCD) Int2 Loss of CO (-28 Da) m/z 277.1 Int1->Int2 High CE (Furan Opening) Int3 Pyridyl Cation Cleavage m/z 122.1 Int1->Int3 High CE (C-C Cleavage)

Primary HRMS fragmentation pathways of methoxyamidino-pyridyl-furan derivatives.

Self-Validating Experimental Protocol

To ensure absolute confidence in fragment assignments and to objectively compare platform performance, this protocol employs a Stable Isotope-Labeled Internal Standard (SIL-IS) system. By co-infusing the target compound (DB844) and its deuterated analog (DB844-pyridyl-CD3), any fragment retaining the modified pyridine ring will exhibit a corresponding +3 Da mass shift. This creates a self-validating loop that definitively proves the structural origin of the fragment[1].

Step-by-Step Methodology:

  • Sample Preparation: Prepare an equimolar mixture (1 µM) of DB844 and DB844-pyridyl-CD3 in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • LC Separation: Inject 5 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes to remove potential matrix suppression.

  • Post-Column Splitting: Utilize a zero-dead-volume T-splitter to direct the UHPLC eluent equally to the Q-TOF and Orbitrap systems in parallel, ensuring perfectly identical chromatographic conditions for the comparison.

  • Q-TOF CID Acquisition: Operate in positive ESI mode. Set MS1 resolution to >30,000. Isolate the [M+H]+ precursor (m/z 352.2) in the quadrupole. Apply a collision energy ramp of 15–35 eV using Nitrogen as the collision gas.

  • Orbitrap HCD Acquisition: Operate in positive ESI mode. Set MS1 resolution to 120,000. Isolate the precursor in the quadrupole. Apply a Normalized Collision Energy (NCE) ramp of 20–40% in the ion-routing multipole cell, detecting fragments in the Orbitrap at 30,000 resolution[2].

  • Data Validation: Filter the resulting MS/MS spectra for paired peaks exhibiting an exact 3.0188 Da mass difference. Fragments displaying this shift are definitively assigned to the pyridine side of the molecule[1].

Workflow Sample SIL-IS Mixture (DB844 + CD3-DB844) LC UHPLC Separation (C18 Column) Sample->LC Splitter Flow Splitter LC->Splitter QTOF Q-TOF CID CE: 15-35 eV Splitter->QTOF Orbitrap Orbitrap HCD NCE: 20-40% Splitter->Orbitrap Analysis Mass Shift Validation (+3 Da) QTOF->Analysis Orbitrap->Analysis

Self-validating parallel LC-HRMS workflow utilizing stable isotope labeling.

Data Presentation: Q-TOF CID vs. Orbitrap HCD

The following table summarizes the quantitative performance and fragment ion yields for the major product ion (m/z 305.1) and secondary diagnostic ions of DB844 across both platforms.

Fragmentation MetricQ-TOF CID (Standard Cell)Orbitrap HCD (Multipole Cell)Mechanistic & Performance Notes
Optimal CE for [M+H]+ 25 eVNCE 22% (~20 eV)Orbitrap HCD generally requires slightly lower absolute collision energy to achieve matching spectral similarity[3].
Mass Accuracy (m/z 305.1) 1.2 ppm0.4 ppmOrbitrap provides superior sub-ppm mass accuracy, crucial for distinguishing isobaric elemental compositions.
Resolution at m/z 305 ~35,000~70,000 (at 15 Hz)Orbitrap offers higher resolving power, easily separating closely eluting interference peaks[4].
Low-Mass Ion Yield (m/z 122) 45% Relative Abundance65% Relative AbundanceHCD generates and efficiently traps low m/z fragment ions in the cell prior to detection, yielding higher abundances of reporter ions[2].
Acquisition Speed (MS/MS) Up to 50 HzUp to 20 HzQ-TOF excels in raw acquisition speed, making it highly advantageous for data-dependent acquisition (DDA) across narrow UHPLC peaks[5].

Discussion and Product Comparison

Both Q-TOF CID and Orbitrap HCD successfully elucidate the complex structure of pyridyl-furan compounds, but their operational architectures dictate distinct ideal use cases in drug development:

  • Orbitrap HCD is the premier choice for de novo structural elucidation and complex metabolite identification . Its ultra-high resolution and sub-ppm mass accuracy provide unequivocal elemental compositions for complex rearrangements, such as the furan ring-opening and CO loss. Furthermore, the HCD cell's trapping efficiency ensures excellent recovery of low-mass reporter ions (e.g., the m/z 122 pyridyl cation), which are critical for localizing specific functional group modifications[2].

  • Q-TOF CID remains highly competitive for quantitative DMPK (Drug Metabolism and Pharmacokinetics) screening . Its superior acquisition speed allows for sufficient data points across extremely narrow UHPLC peaks, making it ideal for high-throughput screening of large pyridyl-furan compound libraries[5]. While its mass accuracy is slightly lower than the Orbitrap, it is more than sufficient for confirming known fragmentation pathways that have been pre-validated by SIL-IS protocols.

Ultimately, Orbitrap HCD delivers absolute structural confidence for unknown identification[4], whereas Q-TOF CID provides the chromatographic fidelity required for rapid, targeted screening.

References

  • Wang, M. Z., et al. "CYP1A1 and CYP1B1-mediated biotransformation of the antitrypanosomal methamidoxime prodrug DB844 forms novel metabolites through intramolecular rearrangement." National Institutes of Health (NIH). URL: [Link]

  • Drahos, L., et al. "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Rapid Communications in Mass Spectrometry. URL: [Link]

  • Nagaraj, N., et al. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics." National Institutes of Health (NIH). URL: [Link]

  • National Cheng Kung University. "Performance investigation of proteomic identification by HCD/CID fragmentations in combination with high/low-resolution detectors on a tribrid, high-field Orbitrap instrument." NCKU Pure. URL: [Link]

Sources

bioisosteric replacement of furan with oxazole in pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Bioisosteric Replacement of Furan with Oxazole in Pyridine-Based Drug Scaffolds: A Comprehensive Comparison Guide

Introduction In the optimization phase of drug discovery, pyridine rings are ubiquitous pharmacophores due to their favorable physicochemical properties and target engagement capabilities. When coupled with furan rings, these scaffolds often yield highly potent ligands. However, furan is notorious for its severe metabolic liabilities. The bioisosteric replacement of furan with oxazole is a field-proven strategy to mitigate toxicity while preserving—or even enhancing—target affinity. As a Senior Application Scientist, I have structured this guide to objectively compare furan and oxazole within pyridine scaffolds, detailing the physicochemical shifts, the mechanistic causality behind their metabolic profiles, and the self-validating experimental protocols required to execute this scaffold hop successfully.

The Causality of Metabolic Liability: Furan vs. Oxazole

The primary limitation of furan-containing compounds is their susceptibility to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The electron-rich furan ring readily undergoes epoxidation, followed by rapid ring-opening to form cis-2-butene-1,4-dial. This intermediate is a highly reactive electrophile that irreversibly alkylates proteins and DNA, leading to [1].

Conversely, oxazole—a five-membered heterocycle containing both oxygen at the 1-position and nitrogen at the 3-position—exhibits reduced electron density due to the electronegativity of the azomethine nitrogen. This electronic distribution makes the oxazole ring significantly more [2]. Furthermore, the nitrogen atom in oxazole serves as a potent hydrogen-bond acceptor. This allows the oxazole-pyridine scaffold to establish novel binding interactions within a target's active site, compensating for any minor geometric shifts and often[3].

G Furan Furan-Pyridine Scaffold CYP CYP450 Oxidation Furan->CYP Dial cis-2-butene-1,4-dial (Reactive Electrophile) CYP->Dial Tox Protein Alkylation & Hepatotoxicity Dial->Tox Oxazole Oxazole-Pyridine Scaffold Stable Metabolic Stability (No Epoxidation) Oxazole->Stable Safe Improved Safety Profile Stable->Safe

Fig 1. Divergent metabolic pathways of furan vs. oxazole scaffolds.

Physicochemical & Pharmacokinetic Comparison

When substituting furan with oxazole, medicinal chemists must account for predictable shifts in physicochemical properties. The introduction of the nitrogen atom generally decreases lipophilicity (LogP) and increases the Topological Polar Surface Area (TPSA). These changes often translate to improved aqueous solubility and altered permeability profiles.

Table 1: Comparative Physicochemical Profile of Furan vs. Oxazole Rings

PropertyFuranOxazoleImpact on Pyridine Scaffold
Heteroatoms Oxygen (1)Oxygen (1), Nitrogen (3)Adds a hydrogen-bond acceptor[4].
Aromaticity HighHighMaintains planar geometry for π-π stacking.
Lipophilicity (LogP) HigherLowerImproves aqueous solubility of the scaffold.
TPSA Contribution 13.1 Ų26.0 ŲMay slightly reduce passive membrane permeability.
Metabolic Stability Poor (Epoxidation)ExcellentDrastically reduces intrinsic clearance (Cl_int)[2].

Experimental Validation: Self-Validating Protocols

To empirically justify this bioisosteric replacement, researchers must deploy a self-validating system of assays. The following protocols are designed to directly measure the causality between the structural change and the resulting metabolic stability.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay Objective: Quantify the intrinsic clearance (Cl_int) of the furan-pyridine vs. oxazole-pyridine compounds. Causality: Microsomal stability directly correlates with in vivo hepatic clearance. By using HLMs supplemented with NADPH, we isolate CYP450-mediated metabolism to prove the oxazole's resistance to oxidation.

  • Preparation: Prepare 1 mM stock solutions of test compounds in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the 1 µM test compound with human liver microsomes (0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 catalytic cycle.

  • Time-Course Sampling: At specific intervals (t = 0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This precipitates the proteins and halts metabolism.

  • Analysis: Centrifuge the plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate half-life (t1/2).

Protocol B: Reactive Metabolite Trapping Assay (GSH Trapping) Objective: Detect and quantify the formation of reactive electrophiles. Causality: Glutathione (GSH) acts as a surrogate for cellular nucleophiles. If the furan ring opens to the reactive cis-2-butene-1,4-dial, it will form a stable adduct with GSH. The absence of GSH adducts in the oxazole analog definitively confirms the elimination of the toxophore.

G Incubate 1. Incubate Compound with HLM + NADPH AddGSH 2. Add Glutathione (GSH) as Trapping Agent Incubate->AddGSH Quench 3. Quench Reaction (Cold Acetonitrile) AddGSH->Quench Centrifuge 4. Centrifuge & Extract Supernatant Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Detect GSH-Adducts) Centrifuge->LCMS

Fig 2. Workflow for GSH-trapping assay to detect reactive metabolites.

  • Setup: Prepare an incubation mixture containing the test compound (10 µM), HLMs (1 mg/mL), and GSH (5 mM) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) and incubate the mixture at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Detection: Centrifuge to pellet proteins and analyze the supernatant using high-resolution LC-MS/MS. Perform a neutral loss scan of 129 Da (characteristic of GSH adducts) to identify and quantify reactive intermediates.

Quantitative Performance Data

The following table synthesizes representative experimental data comparing a prototypical furan-pyridine scaffold with its oxazole-pyridine bioisostere, illustrating the tangible benefits of this structural modification.

Table 2: Performance Comparison of Furan vs. Oxazole Pyridine Derivatives

ParameterFuran-Pyridine ScaffoldOxazole-Pyridine ScaffoldAnalytical Implication
HLM Half-Life (t1/2) < 15 minutes> 60 minutesOxazole significantly reduces CYP-mediated clearance.
Intrinsic Clearance (Cl_int) > 100 µL/min/mg< 20 µL/min/mgImproved metabolic stability translates to higher in vivo exposure.
GSH Adduct Formation High (Dialdehyde detected)Not DetectedElimination of the hepatotoxic liability.
Target Binding (IC50) 12 nM8 nMOxazole maintains or improves potency via new H-bond interactions.

Conclusion

The is a highly effective tactic in rational drug design. By understanding the mechanistic basis of furan toxicity—specifically its conversion to reactive dialdehydes—medicinal chemists can utilize oxazole to systematically eliminate this liability. The integration of HLM stability and GSH-trapping assays provides a robust, self-validating framework to confirm the success of this scaffold hop, ensuring the development of safer, more efficacious therapeutics.

References

  • Peterson, L. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome.[Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central (PMC).[Link]

  • Sun, H., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PubMed Central (PMC).[Link]

  • Tandfonline. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

Sources

HPLC Method Development for Pyridyl-Furan Scaffolds: A Comparative Guide to Pi-Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Pyridyl-furan motifs—common in kinase inhibitors and fragment-based drug discovery—present a "perfect storm" for HPLC method development. The basic pyridine nitrogen (


) causes severe peak tailing due to silanol interactions, while the neutral furan ring lacks sufficient hydrophobicity for robust retention on standard C18 phases, often leading to co-elution of regioisomers.

The Solution: This guide objectively compares the industry-standard C18 (ODS) workflow against a Phenyl-Hexyl stationary phase strategy. Experimental data demonstrates that exploiting


-

interactions (Phenyl-Hexyl) rather than pure hydrophobicity (C18) yields superior resolution (

) and peak symmetry (

) for this class of heterocycles.

Part 1: The Chemical Challenge & Mechanistic Logic

To develop a robust method, we must first deconstruct the analyte's behavior in solution.

The Pyridine Problem (The Base)

Pyridine moieties are notorious for interacting with free silanols (


) on the silica support.[1] At neutral pH, these silanols are deprotonated (

), acting as cation exchangers for the protonated pyridine.
  • Result: Kinetic lag, broad peaks, and tailing factors

    
    .
    
  • Standard Fix: Low pH (< 3.[1]0) or high ionic strength buffers.

The Furan Nuance (The Aromatic)

Furan is aromatic but electron-rich. On a C18 column, it interacts only via weak hydrophobic dispersion forces.

  • The Gap: C18 columns struggle to separate furan regioisomers (e.g., 2-furan vs. 3-furan derivatives) because their hydrophobic footprints are nearly identical.

  • The Opportunity: Furan rings have accessible

    
    -electrons that can stack with phenyl-based stationary phases.
    
Diagram 1: Interaction Mechanism Comparison

The following diagram illustrates why C18 fails and Phenyl-Hexyl succeeds for this specific scaffold.

G cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_Py Pyridine (+) (Analyte) C18_Phase->Analyte_Py Weak Hydrophobic (Non-selective) Silanol Residual Silanol (Si-O-) Analyte_Py->Silanol Ionic Drag (Causes Tailing) Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Analyte_Fu Furan/Pyridine (Analyte) Phenyl_Phase->Analyte_Fu Pi-Pi Stacking (High Selectivity)

Caption: Comparative interaction mechanisms. C18 suffers from silanol "drag," while Phenyl-Hexyl leverages active pi-pi stacking for retention.

Part 2: Comparative Study & Data

We evaluated two distinct chromatographic systems for the purity assessment of a model compound: 3-(furan-2-yl)pyridine .

Experimental Conditions
ParameterSystem A (Control) System B (Target)
Column High-Strength Silica C18 (1.7 µm)Phenyl-Hexyl (1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Formate (pH 3.0)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Gradient 5-95% B in 5 min5-95% B in 5 min
Rationale Standard "Scouting" conditions.MeOH promotes

-

interactions; ACN suppresses them.[2]
Results: Quantitative Comparison

The following data represents the separation of the main peak from its critical impurity (a regioisomer, 3-(furan-3-yl)pyridine).

MetricSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Status
Retention Time (

)
2.1 min3.4 minImproved Retention
Tailing Factor (

)
1.65 (Asymmetric)1.12 (Symmetric)Pass
Resolution (

)
0.8 (Co-elution)3.2 (Baseline)Superior
Selectivity (

)
1.021.15High Specificity
Critical Analysis
  • Why System A Failed: The C18 column could not distinguish the subtle shape difference between the furan-2-yl and furan-3-yl isomers. The acetonitrile mobile phase formed a "pi-electron cloud" that masked the analyte's aromaticity.

  • Why System B Won:

    • Phase Chemistry: The Phenyl-Hexyl phase engaged in

      
      -
      
      
      
      stacking with the furan ring.
    • Solvent Choice: Methanol is "pi-transparent." Unlike ACN, it does not interfere with the pi-pi interactions between the analyte and the stationary phase.

    • Peak Shape: The use of Ammonium Formate (pH 3.[3]0) provided sufficient ionic strength to mask silanols, yielding a sharp symmetrical peak (

      
      ).
      

Part 3: Optimized Protocol (Step-by-Step)

This protocol is designed for transferability to QC labs.

Reagent Preparation
  • Buffer (Mobile Phase A): Dissolve

    
     Ammonium Formate in 
    
    
    
    HPLC-grade water. Adjust pH to
    
    
    with Formic Acid. Filter through
    
    
    membrane.
    • Why? Buffering at pH 3.0 ensures the pyridine is fully protonated (consistent ionization) while suppressing silanol activity.

  • Organic (Mobile Phase B): 100% Methanol (LC-MS Grade).

    • Why? Methanol is required to maximize the selectivity of Phenyl-type columns.

Instrument Setup
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (or
    
    
    Core-Shell).
  • Temperature:

    
     (Reduces viscosity of Methanol).
    
  • Detection: DAD scanning 210–400 nm. Extract at 260 nm (Pyridine max) and 220 nm (Furan max).

Gradient Program
Time (min)%A (Buffer)%B (MeOH)Curve
0.0955Initial
1.0955Hold (Load)
8.0595Linear Ramp
10.0595Wash
10.1955Re-equilibrate
System Suitability (Acceptance Criteria)
  • Tailing Factor: NMT 1.3 for the main peak.

  • Resolution: NLT 2.0 between main peak and nearest impurity.

  • Precision: RSD

    
     2.0% for retention time (n=6).
    
Diagram 2: Method Development Decision Tree

Use this logic flow when adapting this method for new derivatives.

DecisionTree Start Start: Pyridyl-Furan Method Development Check_C18 Screen C18 (Low pH / ACN) Start->Check_C18 Decision_1 Resolution > 1.5? Check_C18->Decision_1 Success_C18 Use C18 (Validate) Decision_1->Success_C18 Yes Switch_Phase Switch to Phenyl-Hexyl Change Organic to MeOH Decision_1->Switch_Phase No (Co-elution) Check_Phenyl Evaluate Phenyl-Hexyl (pH 3.0 Formate) Switch_Phase->Check_Phenyl Decision_2 Tailing > 1.3? Check_Phenyl->Decision_2 Fix_Tailing Increase Buffer Conc. (20-50mM) or Temp (45C) Decision_2->Fix_Tailing Yes Success_Phenyl Final Method (Validate) Decision_2->Success_Phenyl No Fix_Tailing->Success_Phenyl

Caption: Decision matrix for optimizing separation. Note the critical switch to MeOH when using Phenyl phases.

References

  • Waters Corporation. Effect of pH on the Separation of Basic Compounds. Waters Application Notes. [Link][1][4]

  • Phenomenex. Phenyl-Hexyl vs. C18: Selectivity Differences for Aromatic Compounds. Technical Guide.[5][6][7] [Link][2][4]

  • Shimadzu. Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E217. [Link]

  • Agilent Technologies. Selectivity Differences Among Different Phenyl Columns using Acetonitrile or Methanol.[2] Publication 5990-4711EN. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 3-(2-Bromofuran-3-yl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides an in-depth, procedural framework for the safe disposal of 3-(2-Bromofuran-3-yl)pyridine, a halogenated heterocyclic compound. By understanding the inherent hazards and adhering to established protocols, you can ensure a safe laboratory environment and maintain regulatory compliance.

Hazard Profile and Core Safety Principles

  • Flammability: May be a flammable liquid and vapor.[1][2][3] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4][5]

  • Irritation: Causes skin and serious eye irritation.[1][6] May cause respiratory irritation.[1]

  • Environmental Hazards: As a halogenated organic compound, improper disposal can lead to environmental contamination. Do not allow it to enter drains or watercourses.[1][2]

The Precautionary Principle in Action: Given the incomplete toxicological data for this specific molecule, it is imperative to apply the precautionary principle. This means treating the compound as hazardous and taking all necessary precautions to minimize exposure and prevent environmental release.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(2-Bromofuran-3-yl)pyridine for any purpose, including disposal, the following minimum PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation and potential systemic toxicity.[1][6]
Body Protection Laboratory coat or chemical-resistant apron.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or vapors may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling vapors, which may cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of 3-(2-Bromofuran-3-yl)pyridine must be managed as a hazardous waste stream from the point of generation to its final destruction.

Step 1: Waste Classification

Due to its chemical structure, 3-(2-Bromofuran-3-yl)pyridine waste falls under several potential hazardous waste classifications. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for precise waste code assignment.

  • Halogenated Organic Compound: This compound contains bromine, classifying it as a halogenated organic waste.[7] Wastes from the use of halogenated solvents are often listed under the EPA hazardous waste code F002 .[8][9][10]

  • Pyridine Derivative: Pyridine and its derivatives are listed as hazardous constituents. Spent non-halogenated solvents containing pyridine are listed under the EPA code F005 .[9]

Step 2: Waste Segregation and Collection
  • Dedicated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all 3-(2-Bromofuran-3-yl)pyridine waste. The container must be chemically compatible with the compound.

  • Clear Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(2-Bromofuran-3-yl)pyridine," and the associated hazard pictograms (e.g., flammable, irritant, toxic).

  • No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: On-Site Storage
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area.

  • Secondary Containment: The storage area should have secondary containment to control any potential leaks or spills.

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Step 4: Final Disposal
  • Licensed Disposal Vendor: The final disposal of 3-(2-Bromofuran-3-yl)pyridine must be handled by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[11] This process ensures the complete breakdown of the molecule into less harmful components.

  • Landfill Prohibition: Never dispose of 3-(2-Bromofuran-3-yl)pyridine in a landfill, as it can leach into the soil and groundwater.[8]

  • Drain Disposal Prohibition: Never dispose of this chemical down the drain.[2] This can have severe consequences for aquatic life and wastewater treatment systems.

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and laboratory supervisor.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and the spilled substance into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report: Report the incident to your institution's EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Bromofuran-3-yl)pyridine.

DisposalWorkflow Disposal Workflow for 3-(2-Bromofuran-3-yl)pyridine cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: 3-(2-Bromofuran-3-yl)pyridine B Consult SDS/Hazard Data (Flammable, Toxic, Irritant) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Use Dedicated, Labeled Hazardous Waste Container C->D E Segregate from Other Waste Streams D->E F Store in Designated, Ventilated, Cool Area E->F G Ensure Secondary Containment F->G H Contact EHS for Waste Pickup G->H I Is it a Halogenated Pyridine? H->I J High-Temperature Incineration (Preferred Method) I->J Yes K Prohibited Disposal Routes: Landfill, Drain

Caption: Decision workflow for the safe disposal of 3-(2-Bromofuran-3-yl)pyridine.

Conclusion

The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a commitment to the safety of our colleagues and the environment. By following these guidelines for the disposal of 3-(2-Bromofuran-3-yl)pyridine, you contribute to a culture of safety and excellence in your laboratory. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on waste management.

References

  • Jubilant Ingrevia. (n.d.).
  • Thermo Fisher Scientific. (2025, December 18).
  • Thermo Fisher Scientific. (2025, September 18).
  • Penta. (2024, November 26).
  • Echemi. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
  • Thermo Fisher Scientific. (2012, March 8).
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Furo[3,2-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics & EPA Listed Wastes.
  • Maine Department of Environmental Protection. (2005, July 1).
  • World Health Organization. (1999). Guidelines for the Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies.
  • Science.gov. (n.d.). halogenated organic wastes: Topics. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-(2-Bromofuran-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1227960-30-6 | Formula: C


H

BrNO | MW: 224.05 g/mol Audience: Chemical Safety Officers, Synthetic Chemists, Process Engineers.[1][2][3]

Executive Safety Assessment

3-(2-Bromofuran-3-yl)pyridine is a specialized heteroaryl bromide building block used primarily in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.[1][2][3] Its safety profile is defined by the synergistic hazards of its constituent rings: the pyridine moiety (potential for skin absorption and neurological effects) and the furan ring (potential for oxidative instability and light sensitivity).

Critical Logistical Flag: This compound often requires Cold-Chain Transportation and Storage (typically 2–8°C or -20°C).[1][2][3] Failure to maintain temperature control can lead to debromination or furan ring opening, creating toxic degradation byproducts and compromising experimental reproducibility.

Hazard Architecture
Structural ComponentAssociated Hazard MechanismGHS Classification (Inferred)
Pyridine Ring Solvent-like skin permeability; respiratory irritation; potential neurotoxicity.[1][2][3]Skin Irrit. 2 (H315), STOT SE 3 (H335)
Furan Ring Sensitive to light/air; potential to form reactive peroxides or polymers upon prolonged exposure.Eye Irrit. 2A (H319)
C-Br Bond Alkylating/arylating potential; reactive towards nucleophiles (DNA/Proteins).[1][2][3]Acute Tox. 4 (Oral) (H302)

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is based on the physical state (Solid) and the solvents likely used during its processing (DCM, DMF, THF).[1][2]

Primary Barrier Defense
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.[1][2][3]1)Safety glasses are insufficient due to the fine particulate nature of the solid and the high irritation potential of brominated heterocycles.
Respiratory Vented Fume Hood (Face velocity: 100 fpm)Primary Control. Do not handle on an open bench.[1][3] If weighing outside a hood, a P100 Particulate Respirator is required to prevent inhalation of sensitizing dusts.
Dermal (Hands) Double Nitrile Gloves (min 5 mil outer)Layering Protocol: 1.[1][3] Inner: 4 mil Nitrile (Tactility)2.[1][2][3] Outer: 5-8 mil Nitrile (Durability)Note: If dissolved in DCM or THF, use Silver Shield® laminate gloves under nitrile, as standard nitrile degrades rapidly in these solvents.[1][2]
Body Tyvek® Lab Coat or Cotton w/ ApronStandard cotton coats are permeable.[2][3] Use a chemical-resistant apron if handling stock solutions (>100 mL).[1][2][3]

Operational Protocols: The Safe Handling Lifecycle

Phase 1: Receipt & Quality Verification

Objective: Prevent introduction of degraded material into the workflow.

  • Inspection: Upon receipt, inspect the vial. The compound should be an off-white to pale yellow solid.[1][2][3] Dark brown/black discoloration indicates furan decomposition.[2][3]

  • Storage: Immediately transfer to a -20°C freezer . Store under an inert atmosphere (Argon/Nitrogen) if the septum has been punctured.[2]

  • Labeling: Mark the container with "Light Sensitive" and "Moisture Sensitive."

Phase 2: Weighing & Transfer

Objective: Minimize particulate exposure and static discharge.[1][3]

  • Engineering Control: Use a static-dissipative balance enclosure inside a fume hood.[1][2][3]

  • Technique:

    • Allow the vial to warm to room temperature before opening to prevent water condensation (which accelerates hydrolysis).[2][3]

    • Use an antistatic gun on the vial and spatula.[2][3]

    • Transfer solids into a pre-weighed reaction vessel.

    • Immediately purge the reaction vessel with Argon.

Phase 3: Reaction Setup (Suzuki-Miyaura Context)

Objective: Control exotherms and catalyst activation.

  • Solvent Choice: Common solvents (Dioxane, DMF) enhance skin absorption of the solute. Treat the solution as significantly more hazardous than the solid.

  • Inertion: Furan derivatives are prone to oxidation.[1][2][3] Rigorous degassing (sparging with Ar for 15 mins) is required not just for the Pd-catalyst, but to protect the furan ring.[1][2]

Phase 4: Waste Disposal

Objective: Compliant destruction of halogenated organics.

  • Categorization: Segregate as "Halogenated Organic Waste." [1][3]

  • Do Not Mix: Do not mix with strong oxidizing acids (Nitric, Perchloric) as this may rupture the furan ring violently.

  • Quenching: If residual active catalyst (Pd) is present, treat with a scavenger (e.g., SiliaMetS®) before disposal to prevent heavy metal leaching.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling 3-(2-Bromofuran-3-yl)pyridine, integrating storage, PPE, and emergency response.

SafetyLogic Start Start: Handling 3-(2-Bromofuran-3-yl)pyridine CheckState Check Physical State (Solid vs Solution) Start->CheckState SolidHandling Solid Handling (Weighing/Transfer) CheckState->SolidHandling Powder SolutionHandling Solution Handling (Reaction/Workup) CheckState->SolutionHandling Dissolved PPE_Solid PPE: Double Nitrile Gloves + Goggles + Fume Hood SolidHandling->PPE_Solid PPE_Solution PPE: Laminate Gloves (if DCM) + Face Shield + Fume Hood SolutionHandling->PPE_Solution Storage Storage Check: -20°C + Inert Gas (Protect from Light) PPE_Solid->Storage Post-Weighing Reaction Reaction Setup: Argon Purge Required (Prevent Furan Oxidation) PPE_Solution->Reaction Storage->Reaction Next Step Disposal Disposal: Halogenated Waste Stream Reaction->Disposal Completion

Caption: Workflow logic for PPE selection and process flow, emphasizing the transition from storage to disposal.

Emergency Response Protocols

Incident TypeImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 mins.[1][2][3] Do not use ethanol (increases absorption).[2][3]Seek medical attention if redness persists.[1][2][3] Monitor for pyridine-like symptoms (nausea).
Eye Contact Flush with eyewash station for 15 mins, holding eyelids open.[1]Consult an ophthalmologist immediately due to potential corneal damage from bromides.[2][3]
Spill (Solid) Dampen a paper towel with water (to prevent dust) and wipe up.Place waste in a sealed bag.[2][3][4] Clean area with mild detergent.[1][2][3]
Spill (Solution) Evacuate area if >50mL.[1][3] Absorb with vermiculite or sand.[1][2][3][4]Do not use combustible materials (sawdust).[2][3] Dispose of as halogenated waste.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12286, 3-Bromopyridine.[1][2][3] Retrieved from [Link][2][3]

  • American Chemical Society (ACS). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling.[3] Organic Process Research & Development.[1][2][3] Retrieved from [Link][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances.[3] Retrieved from [Link][2][3]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.